Azide-PEG8-alcohol
説明
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMODEBRFGPXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449877 | |
| Record name | O-(2-Azidoethyl)heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-36-2 | |
| Record name | O-(2-Azidoethyl)heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)hepaethylene gycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Azide-PEG8-alcohol in Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Azide-PEG8-alcohol is a heterobifunctional linker widely utilized in biochemistry and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, makes it a versatile tool for the covalent modification and conjugation of biomolecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Biochemistry
The primary utility of this compound stems from its role as a molecular bridge, connecting different molecules of interest with high specificity and efficiency. The key components of its structure dictate its function:
-
Azide Group (-N3): This functional group is a key component in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1][2] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing alkyne, BCN, or DBCO functionalities.[1][2][3]
-
PEG8 Spacer: The eight-unit monodisperse polyethylene glycol chain is a hydrophilic spacer.[4] Incorporating this PEG linker into bioconjugates enhances the water solubility and stability of hydrophobic molecules.[4][5] In therapeutic applications, PEGylation is known to prolong the circulation half-life of drugs, reduce immunogenicity, and minimize non-specific binding.[5][6]
-
Alcohol (Hydroxyl Group, -OH): The terminal hydroxyl group provides an additional site for further chemical modification, allowing for the attachment of other functional groups or direct conjugation to surfaces.[1]
These features make this compound a valuable reagent in several key areas:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. PEG linkers, like this compound, are incorporated to improve the solubility and pharmacokinetic profile of the ADC.[2][7] They can enable a higher drug-to-antibody ratio (DAR) without causing aggregation of the hydrophobic drug molecules.[7]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[8][9] The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the formation of a stable ternary complex. PEG linkers are frequently used to provide the necessary length and flexibility for this interaction.[8][9]
-
Bioconjugation and Surface Modification: this compound is used to link various biomolecules, including proteins, peptides, and nucleic acids, to other molecules or surfaces.[10][11] This is crucial for developing diagnostic assays, targeted imaging agents, and biocompatible materials.[11][12] For instance, it can be used to attach biomolecules to nanoparticles for targeted drug delivery.[11]
Quantitative Data Summary
The physicochemical properties of this compound and the impact of PEG linker length on the pharmacokinetic properties of bioconjugates are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 352439-36-2 | [7] |
| Molecular Formula | C16H33N3O8 | [7] |
| Molecular Weight | 395.45 g/mol | [7] |
| Purity | Typically ≥95% | [7] |
| Physical Form | Colorless oil | [7] |
| Solubility | Water, DMSO, DMF | [7] |
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| (Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[7]). |
Key Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an azide-containing molecule (like this compound) to an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized molecule (e.g., this compound)
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20-100 mM in water)
-
Cu(I)-stabilizing ligand solution (e.g., THPTA, 100-200 mM in water)
-
Reducing agent solution (e.g., Sodium Ascorbate (B8700270), 100-300 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Methodology:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate solvents. It is recommended to prepare the sodium ascorbate solution fresh for each experiment.
-
Copper-Ligand Premix: In a microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution at a molar ratio of 1:2 to 1:5.[13][14] Allow this mixture to incubate at room temperature for a few minutes to form the Cu(I)-ligand complex. This premix can often be stored frozen for several weeks.[15]
-
Reaction Mixture Setup: In a separate tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule (e.g., this compound) in the reaction buffer. The molar ratio will depend on the specific application, but a molar excess of the smaller molecule (e.g., 4-50 equivalents of the azide linker) is common.[15]
-
Initiation of Click Reaction: Add the copper-ligand premix to the reaction mixture containing the alkyne and azide. Subsequently, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition reaction.[13][14] The final concentrations of the catalyst components should be optimized but can be started at around 25 equivalents of the THPTA/CuSO4 complex and 40 equivalents of sodium ascorbate relative to the limiting reactant.[13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[13][15] The reaction should be protected from light.
-
Purification: Upon completion, purify the resulting conjugate to remove unreacted reagents, catalyst, and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[13]
-
Analysis: Characterize the final conjugate to confirm successful ligation and determine purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Synthesis of an Antibody-Drug Conjugate (ADC) Workflow
This workflow outlines the steps to conjugate a cytotoxic drug to an antibody using a heterobifunctional linker system that could involve this compound as a component.
Materials:
-
Monoclonal antibody (mAb)
-
Linker 1 (e.g., with an NHS-ester to react with lysine (B10760008) residues on the mAb and an alkyne group)
-
Linker 2 (e.g., this compound, further functionalized at the hydroxyl end to attach to the drug)
-
Cytotoxic drug
-
Reagents for click chemistry (as described in Protocol 1)
-
Purification columns (e.g., SEC)
Methodology:
-
Antibody Modification: React the monoclonal antibody with an excess of a bifunctional linker containing an alkyne group and an amine-reactive group (e.g., NHS ester). This step introduces alkyne handles onto the antibody surface. Purify the alkyne-modified antibody to remove excess linker.
-
Drug-Linker Synthesis: Synthesize the drug-linker component. This involves first modifying the cytotoxic drug to contain a reactive handle, and then conjugating it to the this compound linker. The hydroxyl group on the this compound would be activated or replaced with a group that can react with the drug.
-
Click Conjugation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the azide-functionalized drug-PEG linker to the alkyne-modified antibody, following the general protocol described above.
-
Purification and Characterization: Purify the final ADC using methods like size-exclusion chromatography to remove any unreacted drug-linker and other reagents.[7] Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.[7]
Visualizations of Key Processes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Antibody-Drug Conjugate (ADC) Structure and Mechanism
Caption: Structure and mechanism of action for an Antibody-Drug Conjugate (ADC).
PROTAC Mechanism of Action
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide-PEG-alcohol, MW 7,500 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. axispharm.com [axispharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Azide-PEG8-alcohol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Azide-PEG8-alcohol, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a terminal azide (B81097) group (-N₃) and a terminal hydroxyl group (-OH), separated by an eight-unit ethylene (B1197577) glycol chain. The presence of these two distinct functional groups allows for sequential and orthogonal conjugation strategies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₃N₃O₈ | [1][2] |
| Molecular Weight | 395.45 g/mol | [2] |
| CAS Number | 352439-36-2 | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | [2][3] |
| Purity | Typically >95% | [1][4] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage Conditions | -20°C for long-term storage | [1][2] |
Structural Information
The structural formula of this compound is depicted below:
N₃-(CH₂CH₂O)₈-H
| Identifier | Value | Source(s) |
| IUPAC Name | 23-azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | [2][5] |
| SMILES | N=N=NCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO | [2] |
Reactivity and Functional Group Chemistry
The utility of this compound stems from the distinct reactivity of its terminal functional groups.
Azide Group Chemistry: Click Chemistry
The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, the azide group of this compound readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with terminal alkynes to form a stable 1,2,3-triazole linkage.[1][6][7] This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[8]
Furthermore, the azide group can also undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which obviates the need for a cytotoxic copper catalyst and is therefore highly suitable for applications in living systems.[6][7]
Hydroxyl Group Chemistry
The terminal hydroxyl group provides a versatile point for further modification or conjugation. It can be derivatized through several standard organic reactions:
-
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages.
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ether linkages.
-
Activation: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
Experimental Protocols
The following are representative protocols for the synthesis, purification, and reaction of this compound.
Synthesis of this compound
This protocol is a general procedure for the synthesis of azido-terminated PEGs and can be adapted for this compound starting from octaethylene glycol.
Step 1: Mesylation of Octaethylene Glycol
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (B128534) (1.1 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude mesylated product.
Step 2: Azidation of the Mesylated PEG
-
Dissolve the crude mesylated PEG from the previous step in dimethylformamide (DMF).
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification is typically achieved by column chromatography on silica (B1680970) gel.
-
Prepare a silica gel column using a suitable solvent system. A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) is often effective for eluting PEG compounds.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the alkyne-containing molecule and this compound (1.1-1.5 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents). If using THPTA, pre-mix the copper sulfate with THPTA (0.5 equivalents).
-
Add the copper sulfate solution (and THPTA if used) to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by standard methods such as column chromatography, preparative HPLC, or precipitation.
Applications in Drug Development
This compound is a valuable tool in drug development, primarily due to its role as a flexible and hydrophilic linker in the construction of complex biomolecules.
PROTAC Synthesis
A major application of this compound is in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and the PEG chain of this compound provides the necessary length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The general workflow for incorporating this compound into a PROTAC involves a two-step conjugation process:
-
First Conjugation: The hydroxyl group of this compound is reacted with a ligand for either the target protein or the E3 ligase.
-
Second Conjugation (Click Chemistry): The resulting azide-functionalized ligand is then conjugated to the second ligand, which has been modified to contain a terminal alkyne, via a CuAAC or SPAAC reaction.
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Click Chemistry Reaction Pathway
Caption: The reaction pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: An In-depth Technical Guide to the Function of Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, drug delivery, and molecular biology, the ability to precisely and efficiently link molecules is paramount. Among the chemical tools that have revolutionized these fields, the azide-polyethylene glycol (PEG) linker stands out for its versatility, biocompatibility, and exceptional control over conjugation chemistry. This technical guide provides a comprehensive exploration of the core functions of azide-PEG linkers, detailing their chemical properties, applications, and the experimental methodologies that underpin their use. Through a combination of in-depth explanations, structured data, and detailed diagrams, this guide serves as an essential resource for researchers aiming to leverage the power of azide-PEG linkers in their work.
At its core, an azide-PEG linker is a heterobifunctional molecule composed of two key components: a chemically reactive azide (B81097) (-N₃) group and a polyethylene (B3416737) glycol (PEG) polymer chain. The azide group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1] The PEG chain, a water-soluble and non-immunogenic polymer, acts as a flexible spacer that imparts favorable physicochemical properties to the resulting conjugate, such as enhanced solubility, stability, and prolonged circulation half-life in vivo.[2][]
The synergy between the azide's reactivity and the PEG's biocompatibility makes this linker an indispensable tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs), the creation of sophisticated diagnostic imaging agents, and the functionalization of nanoparticles for targeted drug delivery.[4] This guide will delve into the specifics of these applications, providing both the theoretical framework and the practical knowledge required for successful implementation.
Core Functionality and Chemical Principles
The primary function of an azide-PEG linker is to covalently connect two molecular entities through a stable triazole linkage formed via azide-alkyne cycloaddition reactions. This "click chemistry" can be performed through two main pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction involves the use of a copper(I) catalyst to join a terminal alkyne with an azide, exclusively forming a 1,4-disubstituted triazole.[6] CuAAC is known for its fast reaction rates and high yields, making it a popular choice for in vitro and ex vivo applications.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts with an azide without the need for a metal catalyst.[5] While generally slower than CuAAC, SPAAC's bioorthogonality makes it ideal for in vivo imaging and labeling of biomolecules in their native environment.[8]
The PEG component of the linker serves multiple critical functions:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic molecules, preventing aggregation and improving their handling in biological buffers.[]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation half-life in the bloodstream.[4][9]
-
Reduced Immunogenicity: The flexible PEG chain can "shield" the attached molecule from the immune system, potentially reducing its immunogenicity.[]
-
Steric Hindrance Reduction: The PEG spacer provides distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
Quantitative Data on Azide-PEG Linker Performance
The selection of an appropriate azide-PEG linker often depends on the specific application and the desired properties of the final conjugate. The following tables summarize key quantitative data to aid in this selection process.
Table 1: Comparative Kinetics of CuAAC and SPAAC with Azide-PEG Linkers
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne | 10 to 10⁴ | Very fast and high-yielding; requires a copper catalyst which can be toxic to cells. Ideal for in vitro applications.[10] |
| SPAAC | BCN-alkyne | ~0.1 - 0.2 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[8] |
| SPAAC | DBCO-alkyne | Generally faster than BCN | Higher ring strain leads to faster reaction but can have lower stability.[8] The presence of a PEG linker can enhance SPAAC reaction rates by 31 ± 16%.[11] |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Cytotoxicity
| PEG Linker Length | Target Cell Line | IC50 (ng/mL) | Reference |
| Short Branched | SK-BR-3 | 11.2 | Grygorash et al., 2022 |
| Long Branched | SK-BR-3 | 1.2 | Grygorash et al., 2022 |
| No PEG | HER2-positive cells | 4.0 - 100 nM | [2] |
| 4 kDa PEG | HER2-positive cells | Reduced cytotoxicity by ~6.5-fold compared to no PEG | [2] |
| 10 kDa PEG | HER2-positive cells | Reduced cytotoxicity by ~22.5-fold compared to no PEG | [2] |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The general trend shows that while longer PEG chains can decrease in vitro cytotoxicity, they often improve in vivo efficacy due to enhanced pharmacokinetics.
Table 3: Influence of PEG Molecular Weight on Pharmacokinetics
| Molecule | PEG Molecular Weight | Elimination Half-Life (t½) | Key Finding |
| Poly l-lysine (B1673455) dendrimers | < 20 kDa | 1 - 10 hours | Rapidly cleared from plasma.[1] |
| Poly l-lysine dendrimers | > 30 kDa | 1 - 3 days | Reduced renal clearance and extended half-life.[1] |
| Affibody-MMAE conjugate | No PEG | 19.6 minutes | Rapid clearance.[2] |
| Affibody-MMAE conjugate | 4 kDa PEG | 49.2 minutes | 2.5-fold extension in half-life.[2] |
| Affibody-MMAE conjugate | 10 kDa PEG | 219.0 minutes | 11.2-fold extension in half-life.[2] |
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving azide-PEG linkers.
Protocol 1: Modification of a Protein with an Azide-PEG-NHS Ester
This protocol describes the labeling of a protein with an azide group by targeting primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-functionalized azide-PEG linker.
Materials:
-
Protein of interest
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette with appropriate molecular weight cutoff (MWCO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in amine-free PBS buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or a desalting column.
-
-
Reagent Preparation:
-
Equilibrate the vial of Azide-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM Azide-PEG-NHS ester stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Add the calculated volume of the linker solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted Azide-PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (number of azides per protein) can be determined by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent probe or drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
PBS buffer, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water and 50 mM Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of the copper ligand in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in PBS. A 3- to 5-fold molar excess of the alkyne molecule over the azide-protein is recommended.
-
Add the catalyst components to the reaction mixture in the following order, mixing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate from excess reagents and catalyst using a desalting column, size exclusion chromatography (SEC), or dialysis.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the function of azide-PEG linkers.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.
Caption: General experimental workflow for protein-payload conjugation.
Conclusion
Azide-PEG linkers represent a powerful and versatile class of reagents that have become central to the fields of bioconjugation and drug development. Their unique combination of a bioorthogonal azide handle and a biocompatible PEG spacer enables the precise and efficient construction of complex biomolecular architectures with tailored properties. By understanding the fundamental principles of their reactivity and the impact of their structural parameters, researchers can effectively leverage azide-PEG linkers to advance the development of novel therapeutics, diagnostics, and research tools. This guide provides a solid foundation of technical knowledge and practical protocols to facilitate the successful application of these indispensable molecular bridges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Azide-PEG8-alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG8-alcohol is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, enables the seamless connection of diverse molecular entities through highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in your research.
The azide moiety serves as a versatile handle for engaging in two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are renowned for their high yields, mild reaction conditions, and orthogonality to most functional groups found in biological systems, making them ideal for conjugating sensitive biomolecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates while reducing immunogenicity.[1] The terminal hydroxyl group offers an additional site for further chemical modification, adding to the linker's versatility.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Formula | C16H33N3O8 | [2][3] |
| Molecular Weight | 395.45 g/mol | [2][3] |
| CAS Number | 352439-36-2 | [2] |
| Appearance | Colorless to light yellow liquid/oil | [3] |
| Purity | ≥97.0% | [2][4] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, Chloroform | [2] |
| Storage Conditions | -20°C for long-term storage (up to 3 years in pure form) | [2] |
Core Role in Click Chemistry
This compound is a cornerstone reagent in click chemistry, a class of reactions known for their reliability, specificity, and biocompatibility. Its azide group is the key functional moiety that participates in cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used form of click chemistry. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous buffers at room temperature, making it suitable for a wide range of biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC offers a powerful alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. While the reaction kinetics of SPAAC are generally slower than CuAAC, it provides excellent biocompatibility.[5][6]
The following diagram illustrates the central role of this compound in both CuAAC and SPAAC pathways for bioconjugation.
Caption: Role of this compound in Click Chemistry Pathways.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of applications, particularly in the development of novel therapeutics and diagnostic agents.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound is frequently used as a linker in the synthesis of PROTACs, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[2][7] The PEG component of the linker is crucial for modulating the solubility and cell permeability of the PROTAC, which in turn influences its degradation efficiency.
The following workflow illustrates the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to cancer cells. This compound can be used to link the antibody to the drug payload. The azide group on the linker can be reacted with an alkyne-modified drug, or the hydroxyl group can be functionalized to react with the antibody. The hydrophilic PEG spacer helps to improve the pharmacokinetic profile of the ADC.
Bioconjugation and Surface Modification
The versatility of this compound extends to the general bioconjugation of peptides, proteins, and oligonucleotides.[8] For instance, it can be used to attach fluorescent dyes or other reporter molecules for imaging studies. Furthermore, the hydroxyl group can be used to immobilize the PEG linker onto surfaces, such as nanoparticles or microarrays, with the azide group available for the subsequent capture of alkyne-modified biomolecules.
Experimental Protocols
While specific reaction conditions should be optimized for each unique application, the following sections provide detailed, generalized protocols for the synthesis of an azide-terminated PEG and its subsequent use in a typical CuAAC reaction.
Synthesis of Azide-PEG-alcohol
This protocol describes a typical two-step synthesis of an azide-terminated PEG from its corresponding diol, which can be adapted for the synthesis of this compound.
Materials:
-
α-Methoxy-ω-hydroxy-PEG (or PEG-diol)
-
Mesyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Dichloromethane (CH2Cl2)
-
Ethanol
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas
Procedure:
-
Mesylation:
-
Dissolve the PEG-alcohol in anhydrous CH2Cl2 under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -10°C in an ice-salt bath.
-
Add Et3N (1.5 equivalents) to the solution.
-
Add MsCl (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the PEG-mesylate intermediate.
-
-
Azidation:
-
Dissolve the PEG-mesylate intermediate in ethanol.
-
Add NaN3 (1.5 equivalents for monofunctional PEG, 2.5 equivalents for bifunctional PEG) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dissolve the residue in CH2Cl2 and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Azide-PEG-alcohol.[7]
-
Characterization:
-
The successful synthesis and purity of the product can be confirmed by 1H NMR and 13C NMR spectroscopy, as well as MALDI-TOF mass spectrometry to verify the molecular weight.[8]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an azide-functionalized molecule (like this compound) to an alkyne-containing biomolecule.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., peptide, protein)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
DMSO or DMF for dissolving reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 1-5 mg/mL solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Cu(I) Catalyst Preparation:
-
In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA stock solution in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a separate reaction tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. The molar ratio of azide to alkyne should typically be in the range of 1.1:1 to 10:1, depending on the specific reactants and desired conjugation efficiency.
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture. A final concentration of 1-5 mM copper is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the creation of complex and precisely engineered bioconjugates. From the development of next-generation therapeutics like PROTACs and ADCs to the functionalization of biomaterials and imaging agents, this compound provides a reliable and effective solution for a wide range of applications. A thorough understanding of its properties and the associated click chemistry protocols is key to unlocking its full potential in advancing scientific discovery and therapeutic innovation.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azido-PEG8-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEGylation with Azide-Terminated PEGs
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has become a cornerstone in the development of therapeutics and biomaterials.[1] By creating a hydrophilic shield, PEGylation enhances the systemic circulation time of therapeutics, improves their stability, and reduces immunogenicity.[1][2] This guide provides a comprehensive overview of a particularly versatile approach to PEGylation utilizing azide-terminated PEGs (PEG-N3), which leverages the power of bioorthogonal "click chemistry" for precise and efficient bioconjugation.
Introduction to Azide-Terminated PEGs
Azide-terminated PEG is a class of hydrophilic polymers where one or more ends of the PEG chain are covalently modified to feature an azide (B81097) (-N3) group.[3] This functional group is the key to highly specific and high-yield conjugation reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These "click chemistry" reactions allow for the site-specific attachment of PEG to biomolecules, nanoparticles, and other substrates.[3][4]
The structure of azide-PEG can be tailored for various applications, including monofunctional (e.g., mPEG-N3), bifunctional (e.g., N3-PEG-N3), and multi-arm derivatives.[3] The PEG backbone provides excellent water solubility, biocompatibility, and chemical durability.[3][5] Commercially available azide-PEGs come in a range of molecular weights, typically from several hundred to tens of thousands of Daltons, with a narrow molecular weight distribution (polydispersity index, PDI < 1.05).[2][3]
Table 1: Properties of Representative Azide-Terminated PEGs
| Property | Description | Typical Values |
| Molecular Weight (MW) | The average molecular mass of the PEG chain. | 350 Da - 40,000 Da[2][6] |
| Polydispersity Index (PDI) | A measure of the distribution of molecular mass in a given polymer sample. | < 1.05[2][3] |
| Functionalization | The extent to which the PEG termini are converted to azide groups. | > 95%[7] |
| Solubility | The ability of the polymer to dissolve in a solvent. | High in water and many organic solvents.[3][5] |
| Storage Conditions | Recommended conditions to maintain polymer integrity. | -20°C in a moisture-free environment.[3] |
Synthesis of Azide-Terminated PEGs
The synthesis of azide-terminated PEGs typically involves a two-step process starting from hydroxyl-terminated PEGs.[3][5]
-
Activation of the Hydroxyl Terminus: The terminal hydroxyl group(s) of the PEG are first converted into a good leaving group. This is commonly achieved by reaction with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA) to form a mesylate or tosylate intermediate.[3][8]
-
Nucleophilic Substitution with Azide: The activated terminus is then reacted with an azide salt, typically sodium azide (NaN3), in a polar aprotic solvent. The azide ion displaces the mesylate or tosylate group via a nucleophilic substitution reaction to yield the azide-terminated PEG.[3][8]
The following diagram illustrates the general synthetic scheme for mono- and bifunctional azide-terminated PEGs.
PEGylation via Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group on the PEG chain is a key component for "click chemistry," a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[3] This makes azide-terminated PEGs ideal for bioconjugation, where reactions must often be performed in aqueous environments and in the presence of sensitive biological molecules.[9]
The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] This is the most common method for PEGylation using azide-PEGs.[3]
For applications where the copper catalyst may be toxic or undesirable, such as in living cells, SPAAC offers a catalyst-free alternative.[3] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide to form a triazole linkage without the need for a metal catalyst.[3][10]
Experimental Protocols
This protocol is adapted from procedures for the synthesis of azide-terminated PEGs.[2][11]
Materials:
-
α-methoxy-ω-hydroxy PEG (mPEG-OH)
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA), distilled
-
Sodium azide (NaN3)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Argon or Nitrogen gas
Procedure:
-
Mesylation:
-
Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (typically 4 molar equivalents per hydroxyl group).
-
Add MsCl dropwise (typically 1.5-2 molar equivalents per hydroxyl group).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with a saturated ammonium (B1175870) chloride solution and then with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain mPEG-OMs.
-
-
Azidation:
-
Dissolve the dried mPEG-OMs in ethanol.
-
Add NaN3 (typically 1.5 molar equivalents per mesylate group).
-
Reflux the mixture for 12 hours.[2]
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.
-
Dissolve the residue in DCM and wash with water to remove excess NaN3 and other salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final product, mPEG-N3.[2]
-
This protocol is a generalized procedure based on established methods for CuAAC bioconjugation.[6][9]
Materials:
-
Alkyne-functionalized protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-terminated PEG (PEG-N3)
-
Copper(II) sulfate (CuSO4) stock solution
-
Sodium ascorbate (B8700270) stock solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein solution and the PEG-N3. A molar excess of PEG-N3 (e.g., 2-10 equivalents) is typically used.
-
Prepare a premix of CuSO4 and the copper-chelating ligand. The ligand is generally used in a 5-fold molar excess to the copper.[9]
-
Add the CuSO4/ligand premix to the protein/PEG solution. The final copper concentration is typically in the range of 50-250 µM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the PEGylated protein using a suitable method such as size exclusion chromatography (SEC) or ion-exchange chromatography to remove excess reagents.
The following diagram outlines a typical experimental workflow for protein PEGylation.
Characterization of PEGylated Products
Thorough characterization is essential to ensure the quality and consistency of PEGylated biomolecules.[8][12]
Table 2: Common Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the quantitative conversion of terminal groups (e.g., -OH to -N3) and to determine the absolute number average molecular weight of PEG derivatives.[5][8] |
| Size Exclusion Chromatography (SEC) | To determine the molecular weight distribution and to detect any changes in molecular weight due to side reactions or aggregation.[8] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | To determine the molecular weight and confirm the successful conjugation of PEG to the biomolecule.[8][13] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the increase in molecular weight of a protein after PEGylation and to assess the purity of the conjugate. |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the PEGylated product from unreacted starting materials and byproducts. |
Applications in Drug Development
The use of azide-terminated PEGs for PEGylation offers significant advantages in drug delivery and development.[1][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of drugs and proteins, reducing their renal clearance and extending their circulation half-life.[6][14]
-
Enhanced Stability: The PEG chain can protect therapeutic proteins and peptides from enzymatic degradation.[2]
-
Reduced Immunogenicity: The hydrophilic PEG shell can mask epitopes on the drug or protein, reducing its recognition by the immune system.[2][3]
-
Targeted Drug Delivery: Bifunctional azide-PEGs can be used to link therapeutic agents to targeting ligands (e.g., antibodies, peptides) for site-specific delivery.[1][3]
-
Nanoparticle Functionalization: PEG-N3 is widely used to surface-modify nanoparticles, such as liposomes and polymeric micelles, to improve their colloidal stability, reduce protein corona formation, and enable the attachment of targeting moieties.[3]
Table 3: Impact of PEG Size on Interferon β-1b Pharmacokinetics
| PEG Size (kDa) | In Vitro Antiviral Activity | Elimination Half-life | Bioavailability |
| Un-PEGylated | Highest | Shortest | Lowest |
| 10 | Lower | Increased | Increased |
| 20 | Lower | Further Increased | Further Increased |
| 30 | Lower | Further Increased | Further Increased |
| 40 (linear) | Lowest | Longest | Highest |
| 40 (branched) | Lowest | Longest | Highest |
| Data synthesized from a study on site-specific PEGylation of interferon β-1b.[6] Increasing the PEG size leads to a decrease in in vitro activity but a significant improvement in pharmacokinetic properties.[6] |
Conclusion
PEGylation with azide-terminated PEGs via click chemistry represents a robust and versatile platform for the development of advanced therapeutics and biomaterials. The high efficiency, specificity, and bioorthogonality of azide-alkyne cycloaddition reactions provide precise control over the conjugation process. This enables the creation of well-defined, homogeneous PEGylated products with improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity, ultimately leading to more effective and safer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
An In-Depth Technical Guide to Bioconjugation with Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of bioconjugation utilizing Azide-PEG8-alcohol. This versatile bifunctional linker has emerged as a valuable tool in drug development, diagnostics, and various areas of biological research, enabling the precise and efficient covalent attachment of molecules to biomolecules.
Core Principles of Bioconjugation with this compound
This compound is a heterobifunctional linker composed of three key components: an azide (B81097) group (N₃), an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal alcohol group (-OH). Each of these moieties plays a distinct and crucial role in the bioconjugation process.
-
The Azide Group: A Bioorthogonal Handle for "Click Chemistry"
The azide group is a cornerstone of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[1][2] Azides are exceptionally stable in biological systems and do not readily react with endogenous functional groups, making them ideal bioorthogonal handles.[] The primary bioconjugation reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage.[4][5] It is known for its rapid kinetics and high yields.[6] However, the requirement for a copper(I) catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide.[4][7] SPAAC is highly biocompatible and widely used for live-cell imaging and in vivo studies.[8]
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), forming a stable amide bond.[][9] It is a metal-free reaction, offering another bioorthogonal approach for bioconjugation.[]
-
-
The PEG8 Spacer: Enhancing Solubility and Reducing Steric Hindrance
The polyethylene glycol (PEG) spacer, in this case, comprising eight ethylene (B1197577) glycol units, imparts several advantageous properties to the bioconjugate.[4] PEG is a hydrophilic polymer that can:
-
Increase the aqueous solubility of hydrophobic molecules, which is often a challenge in biological applications.
-
Reduce steric hindrance between the conjugated molecules, allowing for better access to binding sites and preserving the biological activity of the biomolecule.
-
Decrease immunogenicity of the conjugated molecule.[10]
-
Improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic volume, which can lead to longer circulation times in the body.[10]
-
-
The Terminal Alcohol Group: A Versatile Point of Attachment
The hydroxyl (-OH) group at the terminus of the PEG chain provides a versatile handle for further chemical modification.[11][12] This alcohol can be activated or converted into other functional groups to enable the attachment of a wide range of payloads, such as:
-
Small molecule drugs
-
Fluorescent dyes for imaging
-
Biotin for affinity purification
-
Targeting ligands
-
Key Bioconjugation Reactions and Quantitative Data
The choice of bioconjugation strategy depends on the specific application, with CuAAC and SPAAC being the most common methods for reacting the azide group of this compound.
Comparative Analysis of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | Azide + Phosphine |
| Catalyst Required | Copper(I) | None | None |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[4] | High, suitable for live cells and in vivo applications[2] | High, metal-free[] |
| Reaction Kinetics | Generally very fast[2] | Dependent on the strained alkyne, can be very rapid[13] | Generally slower than click chemistry reactions[14] |
| Yield | High to quantitative[15] | High to quantitative[7] | High (e.g., 95%)[16] |
| Side Reactions | Copper can cause oxidative damage to biomolecules[4] | Some strained alkynes can react with thiols[2] | Potential for phosphine oxidation[17] |
Quantitative Data from Representative Studies
| Reaction Type | Reactants | Yield/Efficiency | Key Findings |
| CuAAC | Azido-modified glycoproteins + Biotin-Diazo-Alkyne | Identified 229 putative O-GlcNAc modified proteins.[5] | CuAAC showed higher labeling efficiency and specificity compared to SPAAC in this proteomics study.[5] |
| SPAAC | Azido-modified glycoproteins + Biotin-DIBO-Alkyne | Identified 188 putative O-GlcNAc modified proteins.[5] | Lower identification rate compared to CuAAC in the same study, with some non-specific binding observed.[5] |
| SPAAC | Tetra-fluorinated aromatic azide + Cyclooctyne | Second-order rate constant (k₂) of 3.60 M⁻¹s⁻¹.[13] | Demonstrates the potential for very fast SPAAC reactions with optimized reagents.[13] |
| Staudinger Ligation | Peptide with C-terminal phosphinothioester + Peptide with N-terminal α-azido group | 95% isolated yield.[16][17] | A highly efficient method for traceless peptide ligation.[16] |
| CuAAC | 22mer oligonucleotide with five internal alkynes + PEG-Azide | 86% recovery of the labeled oligonucleotide.[15] | Demonstrates the utility of CuAAC for multiple labeling of biomolecules with PEG linkers.[15] |
Experimental Protocols
The following are generalized protocols for bioconjugation using an azide-PEG-alcohol linker. Optimization is often necessary for specific biomolecules and payloads.
Protocol 3.1: Protein Labeling via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Copper-chelating ligand (e.g., THPTA or TBTA).
-
DMSO (for dissolving reagents).
-
Desalting column for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of the copper ligand in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to a final concentration that is a 10- to 50-fold molar excess over the protein.
-
Add the copper ligand to a final concentration of 0.1 mM.[18]
-
Add CuSO₄ to a final concentration of 1 mM.[18]
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.[18]
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Protocol 3.2: Live Cell Labeling via SPAAC
This protocol outlines the labeling of metabolically incorporated azido (B1232118) sugars on the cell surface with a DBCO-functionalized molecule, which could be prepared from this compound.
Materials:
-
Cells cultured with an azido sugar (e.g., Ac₄ManNAz) to display azides on their surface glycans.[19]
-
DBCO-functionalized payload (e.g., a fluorescent dye).
-
Cell culture medium.
-
PBS, pH 7.4.
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of an appropriate azido sugar for 1-3 days to allow for metabolic incorporation.[19]
-
Wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.
-
-
Labeling Reaction:
-
Prepare a solution of the DBCO-functionalized payload in serum-free or complete medium at a final concentration of 10-50 µM.
-
Add the labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Analysis:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS.
-
The cells are now labeled and can be analyzed by fluorescence microscopy or flow cytometry.
-
Visualizations of Pathways and Workflows
Reaction Mechanisms
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow
Caption: A generalized workflow for bioconjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound, 352439-36-2 | BroadPharm [broadpharm.com]
- 12. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. raineslab.com [raineslab.com]
- 16. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azide-PEG8-alcohol for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Azide-PEG8-alcohol, a discrete polyethylene (B3416737) glycol (PEG) linker, for the surface modification of nanoparticles. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage PEGylation and click chemistry for the development of advanced drug delivery systems, diagnostics, and other biomedical applications.
Introduction to this compound
This compound, also known as 1-Azido-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosane, is a heterobifunctional linker that features a terminal azide (B81097) group (-N₃) and a terminal hydroxyl group (-OH) connected by an eight-unit polyethylene glycol (PEG) chain. This discrete PEG linker offers precise control over the spacing and functionality of surface modifications on nanoparticles.
The key features of this compound include:
-
Azide Group: The terminal azide group is a versatile chemical handle for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the covalent attachment of a wide range of molecules containing a complementary alkyne group.
-
PEG8 Spacer: The eight-unit PEG chain provides a hydrophilic spacer that imparts several beneficial properties to nanoparticles upon surface modification. These include enhanced colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation time in vivo.[1] The discrete nature of the PEG8 chain ensures a uniform and well-defined surface coating.
-
Hydroxyl Group: The terminal hydroxyl group can be used for further derivatization or for direct attachment to nanoparticle surfaces that have complementary reactive groups.
The Power of Click Chemistry in Nanoparticle Functionalization
Click chemistry has emerged as a powerful tool for the surface modification of nanoparticles due to its high efficiency, selectivity, and biocompatibility. The azide-alkyne cycloaddition reaction is a prime example of a click reaction that is widely used to conjugate molecules to nanoparticle surfaces. This reaction can be performed under mild conditions, including in aqueous environments, making it suitable for a wide range of biological applications.[2]
The use of this compound in conjunction with click chemistry allows for a modular approach to nanoparticle design. A targeting ligand, imaging agent, or therapeutic molecule can be modified with an alkyne group and then "clicked" onto the surface of an azide-functionalized nanoparticle. This strategy simplifies the synthesis of multifunctional nanoparticles and allows for precise control over the density and orientation of surface ligands.
Impact of this compound Modification on Nanoparticle Properties
| Property | Unmodified Nanoparticles | PEGylated Nanoparticles | Rationale for Change |
| Hydrodynamic Diameter | Varies depending on core material and synthesis | Generally increases | The addition of the PEG layer increases the overall size of the nanoparticle in solution. |
| Zeta Potential | Can be highly positive or negative | Shifts towards neutral | The hydrophilic and neutral PEG chains shield the surface charge of the nanoparticle core. |
| Colloidal Stability | Prone to aggregation in high salt or biological media | Significantly enhanced | The steric hindrance provided by the PEG chains prevents nanoparticle aggregation. |
| Protein Adsorption | High, leading to opsonization and rapid clearance | Significantly reduced | The hydrated PEG layer creates a "stealth" effect, minimizing interactions with proteins.[1] |
| Systemic Circulation Time | Short | Prolonged | Reduced opsonization and clearance by the reticuloendothelial system (RES) leads to longer circulation times.[3] |
| Drug Loading Capacity | Dependent on the core material and drug properties | May be slightly reduced | The PEG layer may occupy space that could otherwise be used for drug loading, although this effect is often minimal with short PEG chains. |
| Drug Release Kinetics | Varies | Can be modulated | The PEG layer can act as a barrier, potentially leading to a more sustained release profile. |
Experimental Protocols
The following are generalized protocols for the surface modification of nanoparticles using an azide-PEG linker. These protocols should be optimized for the specific type of nanoparticle and the desired application.
Two-Step Protocol: Activation and Ligation
This protocol is suitable for nanoparticles that have surface functional groups (e.g., carboxylic acids or amines) that can be activated to react with the hydroxyl group of this compound.
Step 1: Nanoparticle Surface Activation
-
For nanoparticles with carboxyl groups:
-
Suspend the nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Purify the activated nanoparticles by centrifugation and washing to remove excess EDC and NHS.
-
-
For nanoparticles with amine groups:
-
A variety of amine-reactive crosslinkers can be used. For example, to introduce a carboxyl group for subsequent reaction with the alcohol, a linker like succinic anhydride (B1165640) can be used.
-
Step 2: Ligation with this compound
-
Resuspend the activated nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of this compound in the same buffer. The molar ratio of the PEG linker to the nanoparticles should be optimized.
-
Allow the reaction to proceed for several hours to overnight at room temperature with gentle mixing.
-
Purify the Azide-PEG8-functionalized nanoparticles by centrifugation, dialysis, or size exclusion chromatography to remove unreacted PEG linker.
Click Chemistry Protocol: Conjugation of Alkyne-Modified Molecules
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand or a drug) to the surface of Azide-PEG8-functionalized nanoparticles.
-
Disperse the Azide-PEG8-functionalized nanoparticles in a reaction buffer (e.g., PBS, pH 7.4).
-
Add the alkyne-modified molecule of interest.
-
For CuAAC:
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).
-
Add a copper ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.
-
-
For SPAAC (Copper-free click chemistry):
-
Ensure the alkyne is a strained cyclooctyne (B158145) (e.g., DBCO, BCN). No copper catalyst is needed.[2]
-
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purify the final conjugated nanoparticles using appropriate methods (e.g., centrifugation, dialysis, or chromatography) to remove excess reactants and byproducts.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the final nanoparticle formulation.
| Characterization Technique | Purpose |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles and confirm the shielding effect of the PEG layer. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and core size of the nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the azide and PEG functional groups on the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | To provide elemental analysis of the nanoparticle surface and confirm the presence of nitrogen from the azide group. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG linker grafted onto the nanoparticle surface. |
| Click Chemistry Reaction Efficiency | Can be quantified using techniques like fluorescence spectroscopy (if the alkyne-molecule is fluorescent) or by quantifying the disappearance of the azide or alkyne signal using spectroscopic methods. |
Cellular Uptake and Signaling Pathways
The surface properties of nanoparticles play a critical role in their interactions with cells and their subsequent intracellular fate. While specific signaling pathways directly modulated by this compound have not been extensively reported, the general mechanisms of nanoparticle uptake are influenced by the physicochemical properties conferred by the PEGylation.
Nanoparticles can enter cells through various endocytic pathways, including:
-
Clathrin-mediated endocytosis: Typically for smaller nanoparticles.
-
Caveolae-mediated endocytosis: Often associated with nanoparticles of a specific size and surface chemistry.
-
Macropinocytosis: A less specific process for the uptake of larger particles and extracellular fluid.
-
Phagocytosis: Primarily by specialized immune cells for larger particles.[1]
The PEGylation of nanoparticles with linkers like this compound generally leads to a reduction in non-specific cellular uptake by non-phagocytic cells due to the "stealth" properties of the PEG layer.[1] However, when a targeting ligand is attached to the PEG linker via click chemistry, the nanoparticles can be directed to specific cell surface receptors, thereby hijacking receptor-mediated endocytosis pathways to enhance cellular uptake in a targeted manner.[2]
The specific signaling cascades activated upon nanoparticle uptake are highly dependent on the nanoparticle's core material, the conjugated targeting ligand, and the cell type. Further research is needed to elucidate the precise signaling pathways that may be influenced by the presence of short, discrete PEG linkers like this compound on the nanoparticle surface.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows described in this guide.
Caption: Workflow for nanoparticle functionalization.
Caption: Workflow for click chemistry conjugation.
Caption: Cellular uptake pathways for modified nanoparticles.
Conclusion
This compound is a valuable and versatile tool for the surface modification of nanoparticles. Its discrete PEG chain provides the well-established benefits of PEGylation, while the terminal azide and hydroxyl groups offer flexible conjugation strategies through click chemistry and other ligation techniques. This allows for the precise engineering of nanoparticles with tailored properties for a wide range of biomedical applications, from targeted drug delivery to advanced diagnostics. As research in nanomedicine continues to advance, the use of well-defined linkers like this compound will be crucial for the development of safe and effective nanoparticle-based therapeutics.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Hydrophilicity of Azide-PEG8-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrophilic properties of Azide-PEG8-alcohol, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and diagnostics. Understanding the hydrophilicity of this polyethylene (B3416737) glycol (PEG) derivative is crucial for optimizing its application in developing novel therapeutics and research tools.
Introduction to PEGylation and Hydrophilicity
PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs, is a well-established strategy to enhance the therapeutic properties of pharmaceuticals.[1] The inherent hydrophilicity of the PEG polymer imparts several advantageous characteristics to the conjugated molecule. A key attribute of PEG is its high solubility in water and its non-toxic, non-immunogenic nature, which has led to its approval by the FDA for use in drug formulations.[1][2]
The hydrophilic PEG chain increases the hydrodynamic volume of the conjugated molecule, which can shield it from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life.[3] Furthermore, the enhanced water solubility is particularly beneficial for hydrophobic drugs, improving their formulation and bioavailability.[4] this compound, a discrete PEG linker with eight ethylene (B1197577) glycol units, an azide (B81097) terminus for "click" chemistry, and a hydroxyl group for further functionalization, leverages these properties for precise bioconjugation applications.[2][5]
Physicochemical Properties of this compound
The hydrophilicity of a molecule can be quantitatively assessed through various parameters, including its solubility in aqueous media and its partition coefficient (LogP). While specific experimental data for this compound is not extensively published, its fundamental properties strongly indicate a high degree of hydrophilicity.
| Property | Value | Source |
| Molecular Formula | C16H33N3O8 | BroadPharm[2] |
| Molecular Weight | 395.45 g/mol | MedKoo Biosciences[6] |
| Appearance | Liquid/Colorless Oil | MedKoo Biosciences, Conju-Probe[6][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | BroadPharm[2] |
| Calculated LogP (XLogP3-AA) | -0.6 | PubChem |
Note: LogP is a measure of lipophilicity, with negative values indicating hydrophilicity. The provided LogP is a computationally derived value.
The solubility of this compound in water is a direct indicator of its hydrophilic nature.[2] This is further supported by its calculated LogP value of -0.6, which suggests a preference for aqueous environments over lipid-like (hydrophobic) ones.
Experimental Protocols for Assessing Hydrophilicity
Several experimental techniques can be employed to characterize the hydrophilicity of molecules like this compound or surfaces modified with it. A common and direct method is the measurement of the static water contact angle.
Determination of Surface Hydrophilicity via Contact Angle Measurement
This protocol describes a general procedure for measuring the water contact angle on a surface functionalized with a PEG linker, which can be adapted for surfaces modified with this compound.
Objective: To quantify the hydrophilicity of a surface by measuring the contact angle of a water droplet. A lower contact angle indicates greater hydrophilicity.
Materials and Equipment:
-
Substrate material (e.g., glass slide, silicon wafer)
-
This compound solution for surface modification
-
Deionized water
-
Goniometer or contact angle measurement system
-
Micropipette
-
Drying oven or nitrogen stream
-
Plasma cleaner (optional, for substrate preparation)
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by drying.
-
For enhanced surface activation, treat the substrate with oxygen plasma.
-
-
Surface Functionalization (Example):
-
The hydroxyl group of this compound can be used to immobilize it onto a suitably activated surface. The specific chemistry will depend on the substrate material.
-
After the reaction, thoroughly rinse the surface with an appropriate solvent to remove any unbound linker and dry under a stream of nitrogen or in a vacuum oven.
-
-
Contact Angle Measurement:
-
Place the functionalized substrate on the stage of the goniometer.
-
Using a micropipette, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the modified surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture an image of the droplet at the solid-liquid interface.
-
The software associated with the goniometer will then analyze the image to calculate the static contact angle between the droplet and the surface.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
Data Analysis: The contact angle (θ) is recorded in degrees. Surfaces are generally considered hydrophilic if the water contact angle is less than 90°. The lower the contact angle, the higher the hydrophilicity.
Applications in Drug Delivery and Bioconjugation
The hydrophilic nature of the PEG8 spacer in this compound is central to its utility in various biomedical applications.
Bioconjugation and "Click" Chemistry
This compound serves as a versatile linker in bioconjugation, primarily through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry. The azide group reacts specifically with an alkyne-functionalized molecule to form a stable triazole linkage.
The workflow below illustrates a typical bioconjugation process where a targeting ligand (e.g., an antibody) is linked to a therapeutic agent using this compound. The hydrophilicity of the PEG spacer helps to maintain the solubility and stability of the resulting conjugate.
Improving Pharmacokinetics
By incorporating the hydrophilic this compound linker into a therapeutic conjugate, the overall hydrophilicity of the molecule is increased. This can prevent aggregation, improve solubility, and reduce non-specific binding to proteins and cells.[1] These factors contribute to improved pharmacokinetics, leading to longer circulation times and potentially enhanced therapeutic efficacy. While PEGylation is widely recognized for these benefits, it is also noted that in some cases, it may reduce uptake by target tissues, highlighting the need for careful design and optimization of PEGylated therapeutics.[8]
Conclusion
This compound is a valuable tool in modern drug development and bioconjugation, largely owing to the hydrophilic properties imparted by its eight-unit polyethylene glycol spacer. Its solubility in aqueous media and its chemical versatility make it an ideal linker for enhancing the physicochemical and pharmacokinetic profiles of therapeutic molecules. The ability to quantitatively assess its hydrophilicity through techniques like contact angle measurement allows for the rational design and optimization of novel bioconjugates for a wide range of research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 352439-36-2 | BroadPharm [broadpharm.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medkoo.com [medkoo.com]
- 7. Azido-PEG8-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azide-PEG8-alcohol, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key quantitative data to support researchers in the successful production and purification of this important reagent.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group, separated by an eight-unit ethylene (B1197577) glycol spacer. The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The terminal hydroxyl group offers a versatile handle for further chemical modifications. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute in many biological applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available octaethylene glycol. The first step involves the selective activation of one of the terminal hydroxyl groups, commonly through tosylation, to create a good leaving group. The second step is a nucleophilic substitution reaction where the tosylate is displaced by an azide ion.
Chemical Reaction Pathway
The overall synthetic scheme is as follows:
Step 1: Monotosylation of Octaethylene Glycol
Step 2: Azidation of Tosyl-PEG8-alcohol
dot
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis and purification of this compound.
Synthesis of Tosyl-PEG8-alcohol (Intermediate)
This procedure is adapted from a chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate.
Materials:
-
Octaethylene glycol
-
Tosyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Add tosyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tosyl-PEG8-alcohol. This intermediate can often be used in the next step without further purification.
Synthesis of this compound
Materials:
-
Tosyl-PEG8-alcohol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the crude Tosyl-PEG8-alcohol (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in deionized water and extract with DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.
Purification of this compound
Purification is critical to remove unreacted starting materials and byproducts. Column chromatography is a common and effective method.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system. A typical gradient starts with a mixture of hexanes and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate, and then introducing methanol in DCM for more polar compounds.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₃N₃O₈ |
| Molecular Weight | 395.45 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (Typical) | >95% (as determined by HPLC or NMR) |
| Solubility | Soluble in water, DCM, DMF, DMSO |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield |
| Monotosylation | Octaethylene glycol, TsCl, Pyridine | 12-16 hours | 0 °C to RT | >90% |
| Azidation | Tosyl-PEG8-alcohol, NaN₃, DMF | 12-16 hours | 60-80 °C | 80-95% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Data | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.70-3.55 (m, broad, PEG backbone -OCH₂CH₂O-), ~3.65 (t, -CH₂OH), ~3.39 (t, -CH₂N₃). The integration of the peak at ~3.39 ppm relative to the PEG backbone protons can be used to confirm the degree of azidation. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~72.6 (-CH₂OH), ~70.6 (PEG backbone), ~61.7 (-CH₂OH), ~50.7 (-CH₂N₃). |
| FT-IR | A characteristic sharp peak for the azide (N₃) stretching vibration is observed around 2100 cm⁻¹. A broad peak corresponding to the O-H stretch of the terminal alcohol is also present around 3400 cm⁻¹. |
Note: Exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.
Conclusion
This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined experimental protocols and understanding the key reaction parameters, researchers can confidently produce this versatile linker for a wide range of applications in chemical biology and drug discovery. The provided quantitative and spectroscopic data serve as a valuable reference for reaction monitoring and product characterization. Careful execution of the purification steps is crucial to obtain high-purity material, which is essential for subsequent conjugation reactions and biological studies.
Methodological & Application
Application Notes and Protocols for Protein PEGylation using Azide-PEG8-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] Benefits of PEGylation include increased drug solubility and stability, prolonged circulating half-life, reduced immunogenicity, and decreased clearance rates.[1][3][4] This document provides a detailed protocol for the PEGylation of proteins using an Azide-PEG8-OH linker, focusing on a two-step strategy involving the introduction of an azide (B81097) functional group onto the protein surface, followed by bio-orthogonal "click chemistry."
While Azide-PEG8-alcohol itself is not directly reactive with proteins, it serves as a valuable building block for creating amine-reactive linkers. For protein conjugation, the terminal hydroxyl group is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester (Azide-PEG8-NHS ester). This activated linker then readily reacts with primary amines on the protein surface, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[5][6] The terminal azide group then serves as a bio-orthogonal handle for subsequent conjugation reactions.[7]
The following protocols detail the PEGylation of a model protein with an amine-reactive Azide-PEG8-NHS ester, followed by purification and characterization of the PEGylated conjugate.
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Azide-PEG8-NHS Ester
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal desalting columns
-
Bradford assay reagent
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Size-Exclusion Chromatography (SEC) system[][9]
-
Ion-Exchange Chromatography (IEX) system[][10]
-
Hydrophobic Interaction Chromatography (HIC) system[][10]
Protocol 1: Protein PEGylation with Azide-PEG8-NHS Ester
This protocol describes the covalent attachment of Azide-PEG8 to a protein via reaction with primary amines.
-
Protein Preparation:
-
PEGylation Reagent Preparation:
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the Azide-PEG8-NHS Ester solution to the protein solution.[11] The optimal molar ratio should be determined empirically for each protein.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5][11]
-
-
Reaction Quenching (Optional):
Protocol 2: Purification of PEGylated Protein
Purification is crucial to remove unreacted PEG reagent and byproducts. A combination of chromatography techniques is often employed.[12]
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with PBS (pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the protein with PBS. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller PEG molecules.[][9]
-
Collect fractions and analyze for protein content using a Bradford assay or by monitoring absorbance at 280 nm.
-
-
Ion-Exchange Chromatography (IEX):
-
PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylation states (e.g., mono-, di-, tri-PEGylated).[][10]
-
Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point and the buffer pH.
-
Apply the sample to the column and elute with a salt gradient (e.g., 0-1 M NaCl).
-
Collect and analyze fractions to identify the desired PEGylated species.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used as a polishing step to separate PEGylated isomers or remove aggregates.[][10]
-
The principle of separation is based on the hydrophobicity of the protein and the attached PEG chains.
-
Protocol 3: Characterization of PEGylated Protein
The extent of PEGylation and the integrity of the modified protein should be thoroughly characterized.[13][14]
-
SDS-PAGE Analysis:
-
Run samples of the un-PEGylated and purified PEGylated protein on an SDS-PAGE gel.
-
PEGylation increases the apparent molecular weight of the protein, resulting in a shift to a higher molecular weight on the gel.[9] The extent of the shift can provide a qualitative measure of the degree of PEGylation.
-
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
Data Presentation
Table 1: Reaction Conditions for Protein PEGylation
| Parameter | Recommended Range |
| Protein Concentration | 1 - 10 mg/mL |
| Molar Excess of PEG Reagent | 10 - 50 fold |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Temperature | 4°C - Room Temperature |
| Reaction Time | 30 - 120 minutes |
| Quenching Agent | 50 - 100 mM Tris-HCl |
Table 2: Characterization of a Model PEGylated Protein (BSA)
| Analysis Method | Un-PEGylated BSA | PEGylated BSA |
| SDS-PAGE | ~66 kDa | >75 kDa (smeared band) |
| MALDI-TOF MS | 66,430 Da | 69,000 - 75,000 Da (multiple peaks) |
| SEC Elution Volume | 15.2 mL | 12.8 mL |
| IEX Retention Time | 8.5 min | 7.2 min (main peak) |
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Bio-orthogonal "Click Chemistry" conjugation.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
A Step-by-Step Guide to Azide-PEG8-alcohol Click Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Azide-PEG8-alcohol in click chemistry for bioconjugation, with a focus on applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a heterobifunctional linker that has gained significant traction in bioconjugation and drug discovery. It features two key functional groups: a terminal azide (B81097) group and a hydroxyl group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group is a versatile handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the hydroxyl group offers a site for further chemical modification.
This guide will delve into the two primary types of click chemistry reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols, data presentation, and visualizations are provided to facilitate the practical application of this powerful chemical tool.
Data Presentation
The efficiency of click chemistry reactions is a critical factor in the synthesis of well-defined bioconjugates. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions. Note that specific yields and purity can vary depending on the substrates and reaction conditions.
Table 1: Representative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactants | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference Method |
| Azide-PEG-fluorophore + Alkyne-modified peptide | CuSO₄, Sodium Ascorbate (B8700270), THPTA | PBS, pH 7.4 | 1 - 4 | >90 | >95 | HPLC, MS |
| Azide-PEG-PROTAC linker + Alkyne-E3 ligase ligand | Cu(I)Br, TBTA | DMSO/t-BuOH | 2 - 6 | 85 - 95 | >95 | NMR, MS |
| This compound + Propargyl-biotin | Copper nanoparticles | Water | 0.5 - 2 | >95 | >98 | HPLC, MS |
Table 2: Representative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reactants | Strained Alkyne | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference Method |
| Azide-PEG-Antibody + DBCO-Drug | DBCO | PBS, pH 7.4 | 4 - 12 | >85 | >95 | SDS-PAGE, MS |
| This compound + BCN-fluorescent dye | BCN | Acetonitrile | 2 - 8 | >90 | >95 | HPLC, MS |
| Azide-labeled protein + DBCO-PEG-oligo | DBCO | Cell media | 1 - 4 | >80 | - | In-gel fluorescence |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and implementing these techniques.
Caption: General workflow for bioconjugation using this compound via click chemistry.
A significant application of this compound is in the synthesis of PROTACs. These molecules induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1][2]
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein (in a non-amine, non-azide containing buffer like PBS)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the alkyne-modified protein with PBS to a final concentration of 1-5 mg/mL.
-
Add this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the azide linker over the protein is a good starting point.
-
Add THPTA solution to a final concentration of 1 mM.
-
Add CuSO₄ solution to a final concentration of 200 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a suitable purification column (e.g., a desalting column for small molecule removal or an affinity column if a tag is present on the protein).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe a shift in molecular weight.
-
Confirm the conjugation and determine the final product's mass by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the conjugate by HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of this compound to a DBCO-modified biomolecule.
Materials:
-
DBCO-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO or other suitable organic solvent
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction tube, add the DBCO-modified biomolecule.
-
Add the this compound stock solution to the reaction. A 2- to 10-fold molar excess of the azide over the DBCO-modified molecule is recommended. The final concentration of DMSO in the reaction should be kept low (<10%) to avoid denaturation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, MS) to determine completion.
-
-
Purification:
-
Purify the conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, to remove unreacted this compound.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.
-
Protocol 3: Cell-Based PROTAC Activity Assay (Western Blot)
This protocol outlines a general method to assess the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.[3]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC synthesized with this compound linker
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a positive control with a known degrader if available, and a negative control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of chemistry, biology, and drug discovery. Its application in click chemistry enables the efficient and specific synthesis of a wide range of bioconjugates. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this compound in their research, paving the way for new discoveries and the development of novel therapeutics.
References
Application Notes and Protocols for Bioconjugation of Peptides with Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, extends circulating half-life, and shields the peptide from proteolytic degradation.[1][2]
This document provides detailed application notes and protocols for the bioconjugation of peptides with Azide-PEG8-alcohol using the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.[3][4] This method allows for the site-specific modification of peptides that have been functionalized with an alkyne group, reacting with the azide (B81097) moiety of the this compound linker to form a stable triazole linkage.[2][5] The terminal alcohol group on the PEG linker can be used for further functionalization if desired.
These protocols are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals to perform this conjugation, purification, and characterization of the resulting PEGylated peptides.
Key Applications
-
Improving Pharmacokinetics: Prolonging the in-vivo half-life of therapeutic peptides.
-
Reducing Immunogenicity: Masking potential epitopes on the peptide to reduce immune responses.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides.[1]
-
Drug Targeting: The terminal alcohol can be further modified to attach targeting ligands.
-
Peptidomimetics: The triazole ring formed during the click reaction can act as a mimic of the amide bond, potentially influencing peptide conformation and stability.[6]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the bioconjugation of an alkyne-modified peptide with this compound via CuAAC.
Materials and Equipment
-
Peptide: Alkyne-functionalized peptide (e.g., containing propargylglycine)
-
PEG Linker: this compound
-
Catalyst System:
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
-
Solvents:
-
Degassed, deionized water
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN) for HPLC
-
-
Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ammonium (B1175870) bicarbonate buffer for lyophilization
-
-
Purification:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Dialysis tubing or spin desalting columns
-
-
Analysis:
-
Mass Spectrometer (MALDI-TOF or ESI-MS)
-
Analytical RP-HPLC system
-
-
General Lab Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
pH meter
-
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the in-solution conjugation of an alkyne-modified peptide with this compound.
-
Peptide and PEG Linker Preparation:
-
Dissolve the alkyne-modified peptide in a suitable solvent (e.g., degassed PBS or a mixture of water and DMF). The final concentration should typically be in the range of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMF or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add the this compound solution to the peptide solution. A molar excess of the PEG linker (typically 1.5 to 5 equivalents) is recommended to drive the reaction to completion.
-
Gently vortex the mixture.
-
-
Catalyst Preparation and Addition:
-
Prepare fresh stock solutions of the catalyst components:
-
Copper(II) Sulfate (e.g., 50 mM in water)
-
Sodium Ascorbate (e.g., 100 mM in water)
-
TBTA ligand (e.g., 10 mM in DMSO)
-
-
Important: Prepare the catalyst premix immediately before use. In a separate tube, mix the CuSO₄ and TBTA solutions.
-
Add the catalyst components to the peptide/PEG mixture in the following order, with gentle vortexing after each addition:
-
TBTA/CuSO₄ premix (final concentration of CuSO₄ is typically 0.1-1 mM).
-
Sodium Ascorbate (final concentration is typically 1-5 mM).[7]
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 4 hours.[7] For less reactive substrates, the reaction time can be extended up to 24 hours, or gentle heating (e.g., 37-50°C) can be applied.[3]
-
The reaction can be monitored by analytical RP-HPLC or mass spectrometry to assess its completion.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Protocol 2: Purification of the PEGylated Peptide
Purification is critical to remove unreacted peptide, excess PEG linker, and catalyst components.
-
Initial Cleanup (Optional):
-
For removal of the copper catalyst and excess small molecule reagents, perform dialysis against a suitable buffer (e.g., PBS) or use a spin desalting column.[8]
-
-
RP-HPLC Purification:
-
The primary method for purifying the PEGylated peptide is RP-HPLC using a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Equilibrate the column with a low percentage of mobile phase B.
-
Load the reaction mixture onto the column.
-
Elute the peptide conjugate using a linear gradient of increasing mobile phase B. The PEGylated peptide will typically elute earlier than the more hydrophobic, unreacted peptide.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry them to obtain the purified PEGylated peptide as a fluffy white powder. To remove the TFA from the final product, it is advisable to perform a buffer exchange into a volatile buffer like ammonium bicarbonate before the final lyophilization step.
-
Data Presentation
The following tables summarize typical quantitative data for the bioconjugation of peptides with Azide-PEG linkers via CuAAC.
| Parameter | Typical Range/Value | Reference(s) |
| Reaction Conditions | ||
| Peptide Concentration | 1 - 10 mg/mL | [8] |
| Molar Excess of PEG-Azide | 1.5 - 5 equivalents | [9] |
| Copper(I) Source | CuSO₄/Sodium Ascorbate, CuI | [3][10] |
| Ligand | TBTA, THPTA | [9][11] |
| Solvent | Aqueous buffer (PBS), DMF, DMSO, Acetonitrile mixtures | [3][10] |
| Temperature | Room Temperature to 70°C | [3] |
| Reaction Time | 1 - 24 hours | [7][12] |
| Quantitative Outcomes | ||
| Reaction Yield (Crude) | >80% (often near quantitative as assessed by HPLC/MS) | [3][12] |
| Purity (Post-HPLC) | >95% | [1] |
| Recovery (Post-Purification) | 40 - 70% | [1] |
Note: Yields and purity are highly dependent on the specific peptide sequence, its solubility, and the efficiency of the purification process.
| Characterization Data | Expected Outcome |
| Mass Spectrometry | A mass shift corresponding to the addition of the this compound moiety (minus H₂O from the click reaction). The observed mass should match the theoretical mass of the conjugate. |
| RP-HPLC | A shift in retention time compared to the starting peptide. Typically, the more hydrophilic PEGylated peptide will have a shorter retention time on a reverse-phase column. |
Mandatory Visualizations
Diagrams
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Peptide PEGylation.
References
- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. qyaobio.com [qyaobio.com]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Azide-PEG8-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azide-PEG8-alcohol as a linker in the development of antibody-drug conjugates (ADCs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically an 8-unit PEG chain, offers significant advantages in improving the physicochemical and pharmacokinetic properties of ADCs. The terminal azide (B81097) group enables precise and efficient conjugation of the linker to a payload and subsequently to an antibody through bioorthogonal click chemistry.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that plays a crucial role in modern ADC design. It consists of three key components:
-
An Azide Group (N₃): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group readily reacts with terminal alkynes or strained cyclooctynes to form a stable triazole linkage. This allows for the precise and efficient attachment of the linker to a modified antibody or payload.
-
An Eight-Unit Polyethylene Glycol (PEG8) Chain: The PEG chain is a hydrophilic and flexible spacer. Its incorporation into the ADC linker design offers several benefits:
-
Improved Solubility: Many potent cytotoxic payloads are hydrophobic. The PEG spacer increases the overall hydrophilicity of the drug-linker conjugate, which can prevent aggregation and improve solubility in aqueous buffers.[1]
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. Studies have shown that a PEG8 linker is within the optimal length to slow clearance without significantly diminishing the in vitro potency of the ADC.[2]
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.
-
-
A Terminal Alcohol Group (-OH): The hydroxyl group provides a reactive site for the attachment of a cytotoxic payload. This is typically achieved by activating the alcohol or the payload to form a stable covalent bond, such as an ester or ether linkage.
Data Presentation: Comparative Performance of PEGylated Linkers
The length of the PEG linker is a critical parameter that influences the overall efficacy and safety profile of an ADC. The following tables summarize quantitative data from various preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that this data is compiled from multiple studies using different antibodies, payloads, and experimental models.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical Drug-to-Antibody Ratio (DAR) | Key Observations |
| No PEG Linker | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and lower conjugation efficiency. |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer improves the solubility of the payload, reducing aggregation and facilitating more efficient conjugation. |
| Mid-Chain PEG (e.g., PEG8) | Often optimal, allowing for high DAR without compromising other properties | Provides a good balance of hydrophilicity to overcome payload-induced aggregation, enabling higher drug loading. |
| Long-Chain PEG (e.g., PEG12, PEG24) | Can enable high DAR, but may start to impact other properties | While beneficial for solubility, very long PEG chains can sometimes sterically hinder the conjugation process or subsequent target binding.[3] |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Linker Length | Typical IC50 (Half-Maximal Inhibitory Concentration) | Key Observations |
| No PEG Linker | Variable | Can be highly potent, but poor solubility may affect accuracy of in vitro assays. |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally low (high potency) | Shorter linkers are less likely to interfere with payload release and action within the cell. |
| Mid-Chain PEG (e.g., PEG8) | Low to moderate | A PEG8 linker generally maintains high in vitro potency, showing a good balance between solubility and cytotoxicity.[3] |
| Long-Chain PEG (e.g., PEG12, PEG24) | May show a decrease in potency (higher IC50) | Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the intracellular release of the payload, leading to reduced cytotoxicity.[3][4] |
Table 3: In Vivo Pharmacokinetics of ADCs with Different PEG Linker Lengths
| Linker Length | Typical Plasma Half-Life | Key Observations |
| No PEG Linker | Shorter | More susceptible to clearance from the body. |
| Short-Chain PEG (e.g., PEG2, PEG4) | Moderately extended | Provides some improvement in circulation time compared to non-PEGylated linkers. |
| Mid-Chain PEG (e.g., PEG8) | Significantly extended | A PEG8 side chain has been identified as a minimum length to achieve optimal slower clearance, leading to improved tumor accumulation.[2] |
| Long-Chain PEG (e.g., PEG12, PEG24) | Longest | Longer PEG chains provide the most significant increase in plasma half-life, though this may not always translate to improved therapeutic index if in vitro potency is compromised.[2][4] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of an ADC using this compound. These protocols may require optimization based on the specific properties of the antibody and the cytotoxic payload.
Protocol 1: Functionalization of a Cytotoxic Payload with this compound
This protocol describes the conjugation of a payload containing a carboxylic acid group to the hydroxyl group of this compound via an ester linkage.
Materials:
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or PBD)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC/NHS)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cytotoxic payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure Drug-PEG8-Azide conjugate.
-
Characterization: Confirm the structure and purity of the synthesized Drug-PEG8-Azide conjugate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Protocol 2: Site-Specific Antibody Modification for Click Chemistry
This protocol outlines a chemoenzymatic method to introduce a cyclooctyne (B158145) group (e.g., DBCO) onto the antibody for subsequent reaction with the azide-functionalized payload. This method involves glycan remodeling.[6]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Endoglycosidase (e.g., EndoS2) to trim the glycan chain
-
Galactosyltransferase (e.g., GalT(Y289L))
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
DBCO-PEG4-NHS ester or other DBCO-NHS ester
-
Desalting columns or dialysis cassettes
Procedure:
-
Deglycosylation: Incubate the mAb with EndoS2 to remove the terminal glycan residues, exposing the core GlcNAc.
-
Azide Installation: To the deglycosylated mAb, add GalT(Y289L) and UDP-GalNAz. Incubate to enzymatically transfer the azido-sugar to the exposed GlcNAc, resulting in an azide-functionalized antibody.
-
Purification: Purify the azide-functionalized antibody using a desalting column or dialysis to remove excess reagents.
-
DBCO Conjugation (Amine Reactive): React the purified azide-functionalized antibody with a molar excess of DBCO-PEG4-NHS ester. The NHS ester will react with lysine (B10760008) residues on the antibody surface. Alternatively, for a more site-specific approach, an engineered cysteine or other bioorthogonal handle can be used for DBCO installation.
-
Final Purification: Purify the DBCO-modified antibody to remove unreacted DBCO-PEG4-NHS ester.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis
This protocol describes the copper-free click chemistry reaction between the DBCO-modified antibody and the Drug-PEG8-Azide conjugate.
Materials:
-
DBCO-modified antibody in PBS, pH 7.4
-
Drug-PEG8-Azide conjugate dissolved in a compatible solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
-
UV-Vis spectrophotometer, SEC-HPLC, and HIC-HPLC for characterization
Procedure:
-
Reaction Setup: To the DBCO-modified antibody solution, add a 2-5 fold molar excess of the Drug-PEG8-Azide conjugate. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[7]
-
Purification: Purify the resulting ADC from unreacted drug-linker conjugate and other reagents using SEC or HIC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or Mass Spectrometry.[4]
-
Aggregation Analysis: Assess the level of aggregation using SEC-HPLC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE and SEC-HPLC.
-
Mandatory Visualizations
ADC Development Workflow
Caption: General workflow for ADC development using this compound.
Chemoenzymatic and Click Chemistry Conjugation
Caption: Chemoenzymatic and click chemistry approach for ADC synthesis.
Logical Relationship of ADC Action
Caption: Simplified signaling pathway of ADC-mediated cell killing.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Live Cell Imaging Using Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biological processes in living cells is a cornerstone of modern cell biology and drug development. Azide-PEG8-alcohol is a versatile chemical tool that facilitates the labeling and imaging of live cells with high specificity and minimal perturbation. This heterobifunctional molecule contains an azide (B81097) group for bioorthogonal click chemistry and a terminal hydroxyl group. The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes non-specific interactions, making it an ideal linker for live-cell applications.
This document provides detailed protocols for the application of this compound in live-cell imaging, focusing on a two-step labeling strategy. First, the hydroxyl group of this compound is functionalized to an N-hydroxysuccinimide (NHS) ester to create Azide-PEG8-NHS ester. This derivative readily reacts with primary amines on cell surface proteins. Second, the azide group serves as a handle for covalent modification with a fluorescent probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for dynamic imaging studies in living cells.
Principle of the Method
The core of this technique is a two-step bioorthogonal labeling strategy. Initially, cell surface proteins are covalently labeled with Azide-PEG8-NHS ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on proteins to form stable amide bonds. Subsequently, a fluorescent probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO), is introduced. The azide and DBCO groups undergo a rapid and specific SPAAC reaction, resulting in the covalent attachment of the fluorophore to the cell surface proteins. This allows for the visualization of labeled proteins using fluorescence microscopy.
Data Presentation
Product Specifications: this compound
| Parameter | Value |
| Molecular Formula | C16H33N3O8 |
| Molecular Weight | 395.45 g/mol [1] |
| Purity | >95%[1] |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C |
Quantitative Imaging Parameters
| Parameter | Exemplary Value | Notes |
| Signal-to-Noise Ratio (SNR) | 10-30 | Dependent on fluorophore brightness, detector sensitivity, and background fluorescence. |
| Photostability (% initial intensity after 60s) | Alexa Fluor 488: ~60%Cy3: ~40% | Alexa Fluor dyes generally exhibit higher photostability than Cy dyes.[2][3] |
| Cell Viability after Labeling | >95% | Assessed by Resazurin assay. SPAAC is known for its high biocompatibility.[4] |
Experimental Protocols
Protocol 1: Preparation of Azide-PEG8-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound to an amine-reactive NHS ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask.
-
Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting Azide-PEG8-NHS ester by column chromatography on silica (B1680970) gel.
-
Characterize the final product by NMR and mass spectrometry.
-
Store the purified Azide-PEG8-NHS ester at -20°C under desiccated conditions.
Protocol 2: Labeling of Live Cells with Azide-PEG8-NHS Ester
This protocol details the covalent attachment of the azide moiety to cell surface proteins.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Azide-PEG8-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in the desired format (e.g., 6-well plate, 96-well plate) and grow to 70-80% confluency.
-
Suspension Cells: Culture cells to the desired density.
-
-
Reagent Preparation: Prepare a 10 mM stock solution of Azide-PEG8-NHS Ester in anhydrous DMSO.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed, sterile PBS (pH 7.4) to remove any residual serum proteins.
-
Prepare the labeling medium by diluting the 10 mM Azide-PEG8-NHS Ester stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 100-250 µM.
-
Add the labeling medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the labeling medium.
-
Wash the cells three times with pre-warmed, sterile PBS (pH 7.4) to remove unreacted reagent.
-
The azide-labeled cells are now ready for the click chemistry reaction.
-
Protocol 3: Copper-Free Click Chemistry (SPAAC) on Azide-Labeled Cells
This protocol describes the attachment of a DBCO-functionalized fluorophore to the azide-modified cells.
Materials:
-
Azide-labeled cells (from Protocol 2)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Reagent Preparation: Prepare a 1-10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO. Store at -20°C, protected from light.
-
Click Reaction:
-
Wash the azide-labeled cells twice with pre-warmed live-cell imaging medium.
-
Prepare the click reaction medium by diluting the DBCO-fluorophore stock solution into pre-warmed, live-cell imaging medium to a final concentration of 10-50 µM.
-
Add the click reaction medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction medium.
-
Wash the cells three times with pre-warmed live-cell imaging medium.
-
The cells are now fluorescently labeled and ready for live-cell imaging using a fluorescence microscope.
-
Protocol 4: Cell Viability Assessment
This protocol is to assess the cytotoxicity of the labeling procedure using a Resazurin-based assay.
Materials:
-
Labeled and unlabeled (control) cells
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plate
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Plate the labeled and control cells in a 96-well plate at a suitable density.
-
Add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C until a color change is observed.[5]
-
Measure the fluorescence intensity using a plate reader.[5]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for live cell surface protein labeling.
Caption: Bioorthogonal labeling strategy for live cell imaging.
References
- 1. Azido-PEG8-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 352439-36-2 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile bioorthogonal reaction for covalently linking molecules.[1][2][3] This method is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[3][4] The reaction specifically forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.[1][2]
Azide-PEG8-alcohol is a valuable reagent in this context, featuring a terminal azide group for click chemistry conjugation and a hydroxyl group for further functionalization. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and can reduce the immunogenicity of conjugated biomolecules.[5] These application notes provide a detailed protocol for performing CuAAC reactions using this compound.
Reaction Mechanism
The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper-acetylide intermediate. This is followed by coordination with the azide and subsequent cyclization to form the stable triazole ring. The use of a reducing agent, such as sodium ascorbate (B8700270), is crucial for maintaining copper in its active Cu(I) oxidation state.[1][6]
Experimental Protocol
This protocol outlines a general procedure for the CuAAC reaction between this compound and an alkyne-containing molecule. Optimization may be required depending on the specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand[7]
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or solvent (e.g., DMF, DMSO/water mixture)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, dialysis membrane, or appropriate size exclusion chromatography column)
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent |
| This compound | 10 mM | Deionized water or DMSO |
| Alkyne Molecule | 10 mM | Appropriate solvent |
| Copper(II) Sulfate | 20 mM | Deionized water |
| Sodium Ascorbate | 100 mM | Deionized water (prepare fresh) |
| THPTA Ligand | 50 mM | Deionized water |
Reaction Procedure:
-
Reagent Preparation: In a microcentrifuge tube, add the alkyne-functionalized molecule and this compound from their respective stock solutions. A slight excess of the less precious component is often used (e.g., 1.2 equivalents of the azide).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the Copper(II) sulfate and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is recommended to protect biomolecules from oxidative damage.[6][8] Let this mixture stand for a few minutes.
-
Reaction Initiation: Add the catalyst premix to the azide and alkyne mixture.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
Recommended Reaction Conditions:
| Parameter | Recommended Value | Notes |
| Reactant Concentrations | ||
| Alkyne | 1 equivalent (e.g., 1 mM) | The limiting reagent. |
| This compound | 1.2 - 5 equivalents | An excess can drive the reaction to completion.[4] |
| Catalyst System | ||
| Copper(II) Sulfate | 0.1 - 1 mM | Lower concentrations are preferred for biomolecules. |
| THPTA Ligand | 0.5 - 5 mM | A 5-fold excess over copper is recommended.[8] |
| Sodium Ascorbate | 2.5 - 5 mM | A significant excess ensures the reduction of Cu(II). |
| Reaction Environment | ||
| Solvent | Aqueous buffer or DMF/water | The choice depends on substrate solubility. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required.[1] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[1] |
| Reaction Time | 1 - 18 hours | Dependent on substrate reactivity and concentration.[2] |
Product Purification:
The choice of purification method depends on the properties of the final conjugate.
-
Small Molecules: Purification can often be achieved by silica gel column chromatography.
-
Biomolecules (Proteins, Peptides): Size exclusion chromatography or dialysis are common methods to remove excess reagents and the catalyst system.
-
Oligonucleotides: Ethanol precipitation is an effective purification method.[4]
Experimental Workflow
The overall workflow for a typical CuAAC reaction is depicted below.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (Cu(II) formation) | Ensure sodium ascorbate solution is fresh. Degas solvents to remove oxygen. |
| Poor substrate solubility | Co-solvents like DMSO or DMF may be required. | |
| Steric hindrance around the alkyne or azide | Increase reaction time or temperature moderately. Increase reagent concentrations. | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Use a slight excess of sodium ascorbate. Ensure proper ligand-to-copper ratio. |
| Difficulty in Purification | Residual copper | Wash with a copper chelating agent like EDTA during workup. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction with this compound is a robust and highly efficient method for the synthesis of well-defined PEGylated conjugates. By following this protocol and considering the provided parameters, researchers can successfully implement this powerful click chemistry reaction in a variety of applications, from drug development to materials science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Azido-PEG7-Alcohol PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage under physiological conditions.[3]
Azide-PEG8-alcohol is a versatile reagent for SPAAC, featuring a terminal azide (B81097) group for reaction with a cyclooctyne, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5] The terminal hydroxyl group provides a handle for further chemical modification. These characteristics make this compound an ideal tool for a variety of applications, including protein labeling, cell surface modification, and the development of antibody-drug conjugates (ADCs).
Applications
The unique properties of this compound lend themselves to a range of applications in research and drug development:
-
Bioconjugation: Covalently attaching molecules to proteins, peptides, or nucleic acids to introduce new functionalities.
-
Drug Delivery: As a component of ADCs or other targeted drug delivery systems, the PEG linker can improve solubility and circulation half-life.[5]
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Live Cell Imaging: Labeling of azide-modified biomolecules on the surface of living cells for visualization and tracking.[2]
-
Glycoengineering: Probing and modifying glycans on the cell surface that have been metabolically labeled with azido (B1232118) sugars.[6][7]
Quantitative Data
The kinetics of SPAAC reactions are critical for experimental design. The following tables summarize key quantitative data for SPAAC reactions involving DBCO derivatives and the influence of PEG linkers.
| Parameter | Value | Reference |
| Typical Second-Order Rate Constant for DBCO Derivatives with Azides | ~0.1 - 2.0 M⁻¹s⁻¹ | [8] |
| Rate Enhancement with PEG Linker | 31 ± 16% | [1][4] |
Table 1: General Kinetic Parameters for SPAAC Reactions. The inclusion of a PEG linker can significantly accelerate the reaction rate by reducing steric hindrance and improving solubility.[1]
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
Table 2: Influence of Steric Hindrance and PEG Linkers on SPAAC Reaction Rates. This table illustrates that large biomolecules can sterically hinder the reaction, and the inclusion of a PEG spacer can help to overcome this, leading to faster kinetics.[4][8]
Experimental Protocols
Protocol 1: General Procedure for Labeling a DBCO-Functionalized Protein with this compound
This protocol describes the conjugation of a protein containing a DBCO group with this compound.
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.4 (ensure it is azide-free)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the DBCO-functionalized protein is in the desired reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5- to 10-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Gently mix the reaction solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted this compound and DMSO using SEC or dialysis.
-
For SEC, use a column with an appropriate molecular weight cutoff for the protein of interest, equilibrated with PBS.
-
For dialysis, use a cassette with a suitable molecular weight cutoff and dialyze against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like mass spectrometry to determine the degree of labeling.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The disappearance of the DBCO group can be monitored by measuring the decrease in absorbance at approximately 309 nm.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
Reaction components as described in Protocol 1
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-protein should provide an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and this compound to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the DBCO-protein solution in the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm over time at regular intervals.
-
Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress.
-
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for metabolic labeling and analysis of cell surface glycans using SPAAC.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Azide-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of Azide-PEG8-alcohol, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics applications. The azide (B81097) moiety allows for click chemistry, while the hydroxyl group can be derivatized into a variety of other functional groups to enable diverse conjugation strategies. This document outlines procedures for converting the hydroxyl group to good leaving groups (tosylate and mesylate) and subsequently to other functionalities such as amines, thiols, and carboxylic acids. Protocols for direct conversion to ethers are also provided.
Conversion to Good Leaving Groups: Tosylation and Mesylation
Activation of the terminal hydroxyl group by conversion to a tosylate (OTs) or mesylate (OMs) is a common first step for subsequent nucleophilic substitution reactions. These sulfonate esters are excellent leaving groups, facilitating the introduction of a wide range of functionalities.
Tosylation of this compound
This protocol describes the conversion of the hydroxyl group of this compound to a tosylate group.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (Et3N) or pyridine (B92270) (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azide-PEG8-tosylate.
Characterization:
-
¹H-NMR (DMSO-d6): The successful formation of the tosylate can be confirmed by the appearance of aromatic protons from the tosyl group at approximately δ 7.78 (d) and 7.48 (d) ppm, and the methyl protons of the tosyl group at δ 2.41 (s) ppm. The methylene (B1212753) protons adjacent to the tosylate group will shift downfield to approximately δ 4.1 (t) ppm[1]. The disappearance of the hydroxyl proton signal (around 4.56 ppm in DMSO-d6) also indicates a complete reaction[2][3].
Mesylation of this compound
This protocol details the conversion of the hydroxyl group to a mesylate group.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dry DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the solution.
-
Stir the reaction at 0 °C for 10-15 minutes and then at room temperature for 1-2 hours, monitoring completion by TLC.
-
Wash the reaction mixture with ice-cold water, cold 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Azide-PEG8-mesylate.
Characterization:
-
¹H-NMR (DMSO-d6): Successful mesylation is indicated by the appearance of a singlet for the methyl protons of the mesyl group at approximately δ 3.17 ppm. The methylene protons adjacent to the mesylate group will shift to around δ 4.3 (t) ppm[4].
Conversion to Amine
The terminal hydroxyl group can be converted to a primary amine, which is useful for conjugation to carboxylic acids, NHS esters, and other carbonyl compounds.
Amination via Mesylate/Azide Intermediate
This two-step protocol involves the conversion of the hydroxyl to a mesylate, followed by substitution with azide and subsequent reduction.
Experimental Protocol:
Step 1: Synthesis of Azide-PEG8-mesylate (as described in section 1.2)
Step 2: Synthesis of Diamino-PEG8 (from Azide-PEG8-mesylate)
-
Dissolve Azide-PEG8-mesylate (1 equivalent) in DMF.
-
Add sodium azide (NaN3) (5 equivalents) and heat the mixture to 65 °C for 16 hours.
-
Cool the reaction, filter, and concentrate under reduced pressure.
-
Dissolve the residue in water and extract with DCM.
-
Dry the organic layer and concentrate to yield the diazido-PEG8 intermediate.
-
Dissolve the diazido-PEG8 in THF and add water, ammonium (B1175870) chloride (NH4Cl) (4 equivalents per azide), and zinc powder (Zn) (2 equivalents per azide).
-
Reflux the mixture for 72 hours.
-
Cool the reaction, add 1 M NaOH, and extract with DCM.
-
Dry the combined organic layers and concentrate to yield the diamino-PEG8 product.
Characterization:
-
¹H-NMR (CDCl3): The formation of the amine is confirmed by the appearance of a triplet for the methylene protons adjacent to the amine group at approximately δ 2.85 ppm[5].
Conversion to Thiol
A terminal thiol group is useful for conjugation to maleimides and for the formation of disulfide bonds.
Experimental Protocol:
-
Prepare Azide-PEG8-tosylate as described in section 1.1.
-
Dissolve Azide-PEG8-tosylate (1 equivalent) in DMF.
-
Add potassium thioacetate (B1230152) (2 equivalents) and stir at room temperature overnight.
-
Remove DMF under reduced pressure and dissolve the residue in DCM.
-
Wash with water and brine, then dry the organic layer and concentrate to obtain the thioacetate intermediate.
-
Dissolve the thioacetate intermediate in methanol (B129727) under an inert atmosphere.
-
Add a solution of sodium hydroxide (B78521) (2 equivalents) in methanol and stir for 2 hours.
-
Neutralize the reaction with 1 M HCl and extract with DCM.
-
Dry the organic layer and concentrate to yield Azide-PEG8-thiol.
Characterization:
-
¹H-NMR (D2O): The thiol proton can be observed around δ 2.7 ppm, with the adjacent methylene protons appearing at approximately δ 2.9 ppm[6].
Conversion to Carboxylic Acid
A terminal carboxylic acid allows for conjugation to primary amines via amide bond formation, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
Experimental Protocol:
-
Prepare Azide-PEG8-tosylate as described in section 1.1.
-
Dissolve the tosylate in a suitable solvent and react with a protected carboxyl-containing nucleophile (e.g., the sodium salt of a protected hydroxy acid).
-
After the substitution reaction, deprotect the carboxylic acid group under appropriate conditions (e.g., acid or base hydrolysis) to yield Azide-PEG8-carboxylic acid.
Alternative Direct Oxidation:
-
Dissolve this compound in an aqueous solution of sulfuric acid and cool in an ice bath.
-
Slowly add an oxidizing agent such as chromium trioxide or potassium permanganate.
-
Allow the reaction to proceed until completion, then quench and purify the resulting Azide-PEG8-carboxylic acid.
Characterization:
-
The formation of the carboxylic acid can be confirmed by titration or by spectroscopic methods such as FT-IR (disappearance of the O-H stretch and appearance of the C=O and broad O-H stretches of the carboxylic acid).
Conversion to Ether (Williamson Ether Synthesis)
The hydroxyl group can be converted to an ether linkage, allowing for the introduction of various alkyl or aryl groups.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as THF or DMF under an inert atmosphere.
-
Add a strong base such as sodium hydride (NaH) (1.2 equivalents) at 0 °C and stir for 30-60 minutes to form the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.1 equivalents) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water or ethanol.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography if necessary to yield the Azide-PEG8-ether.
Characterization:
-
¹H-NMR: Successful ether formation will result in the appearance of signals corresponding to the newly introduced alkyl or aryl group and a shift in the signal of the methylene protons adjacent to the ether oxygen.
Quantitative Data Summary
The following tables summarize typical yields and reaction times for the derivatization of PEG-alcohols. Note that these values can vary depending on the specific PEG length, reaction scale, and purity of reagents.
Table 1: Conversion of PEG-OH to Leaving Groups
| Reaction | Reagents | Typical Yield | Typical Reaction Time |
| Tosylation | TsCl, Et3N (or Pyridine) | >95% | 6-8 hours |
| Mesylation | MsCl, Et3N | >98% | 1-2 hours |
Table 2: Conversion of Activated PEG to Other Functional Groups
| Starting Material | Target Functional Group | Reagents | Typical Yield | Typical Reaction Time |
| PEG-OMs | Amine | 1. NaN3 2. Zn, NH4Cl | 74% (overall) | 16h (azidation), 72h (reduction) |
| PEG-OTs | Thioacetate | KSAc | High | Overnight |
| PEG-Thioacetate | Thiol | NaOH | High | 2 hours |
Table 3: Comparison of Methods for Amine Synthesis from PEG-OH
| Method | Key Steps | Overall Yield | Notes |
| Mesylation/Azidation/Reduction | 1. Mesylation 2. Azidation 3. Reduction (Zn/NH4Cl) | ~74% | Multi-step process. |
| Mitsunobu Reaction | Direct conversion using phthalimide (B116566) and subsequent hydrolysis | 75-88% | One-pot for the initial conversion, but requires a deprotection step. |
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. All reactions should be performed by qualified individuals in a properly equipped laboratory, following all appropriate safety precautions.
References
- 1. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Azide-PEG8-Thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3][4] Functionalization of AuNPs with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is crucial for enhancing their colloidal stability in biological media, reducing non-specific protein adsorption, and prolonging circulation times in vivo.[5] The incorporation of a terminal azide (B81097) (-N3) group on the PEG linker provides a versatile handle for the subsequent attachment of biomolecules, such as drugs, peptides, or targeting ligands, via highly efficient and bioorthogonal "click chemistry" reactions.[1][6][7][8]
This document provides detailed protocols for the surface functionalization of gold nanoparticles with Azide-PEG8-Thiol, characterization of the resulting nanoparticles, and an overview of their potential applications.
I. Principle of Functionalization
The functionalization process relies on the strong affinity between sulfur and gold, leading to the formation of a self-assembled monolayer of Azide-PEG8-Thiol on the surface of the gold nanoparticles. This process is typically achieved through a ligand exchange reaction, where the thiol-terminated PEG molecules displace the original stabilizing agents (e.g., citrate) on the AuNP surface.[9] The azide group remains exposed at the distal end of the PEG chain, available for subsequent conjugation reactions.
II. Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Azide-PEG8-Thiol
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
All glassware should be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with copious amounts of DI water.
III. Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15 nm citrate-stabilized gold nanoparticles.
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar.
-
Bring the solution to a rolling boil on a heating mantle with continuous stirring.
-
Rapidly add 4 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to deep purple, and finally to a wine-red color within a few minutes.[3]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Store the citrate-stabilized AuNP solution at 4°C.
Protocol 2: Surface Functionalization with Azide-PEG8-Thiol
This protocol details the ligand exchange process to functionalize the citrate-stabilized AuNPs.
-
Characterize the synthesized citrate-stabilized AuNPs using UV-Vis spectroscopy and Dynamic Light Scattering (DLS) to determine the initial absorbance maximum and hydrodynamic diameter.
-
Prepare a 1 mg/mL stock solution of Azide-PEG8-Thiol in DI water.
-
To 10 mL of the citrate-stabilized AuNP solution, add the Azide-PEG8-Thiol solution to achieve a final concentration that provides a significant molar excess of the PEG linker (e.g., a ratio of 10 PEG molecules per nm² of the nanoparticle surface).[5]
-
Allow the solution to stir gently overnight at room temperature to facilitate the ligand exchange process.[5]
-
Purify the PEGylated AuNPs by centrifugation to remove excess, unbound PEG-linker. Centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh DI water or a buffer of choice (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.[5]
-
After the final wash, resuspend the purified Azide-PEG-AuNPs in the desired buffer and store at 4°C.
IV. Characterization of Azide-PEG-AuNPs
Thorough characterization is essential to confirm successful functionalization and assess the quality of the nanoparticles.
| Parameter | Method | Expected Outcome |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | A slight red-shift (2-5 nm) in the absorbance maximum is expected due to the change in the local refractive index upon PEGylation.[5][6] |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter corresponding to the length of the PEG-shell is anticipated.[6][10] |
| Surface Charge | Zeta Potential Measurement | A change in the zeta potential towards a more neutral value compared to the highly negative citrate-stabilized AuNPs is expected.[10] |
| Presence of PEG and Azide Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peaks for the C-O-C ether stretch of PEG (~1100 cm⁻¹) and the N≡N stretch of the azide group (~2100 cm⁻¹) should be observable.[11] |
| Morphology and Core Size | Transmission Electron Microscopy (TEM) | TEM images will confirm the core size, shape, and monodispersity of the nanoparticles. The PEG layer is typically not visible without specific staining.[6][12] |
| Quantification of PEG Chains | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD) | This advanced technique can be used to quantify the number of PEG chains per nanoparticle after displacement or dissolution of the gold core.[13][14] |
V. Quantitative Data Summary
The following table provides a representative example of characterization data before and after functionalization with Azide-PEG8-Thiol.
| Parameter | Citrate-Stabilized AuNPs | Azide-PEG-AuNPs |
| Core Diameter (TEM) | ~15 nm | ~15 nm |
| Hydrodynamic Diameter (DLS) | ~20 nm | ~30-35 nm |
| Surface Plasmon Resonance Peak | ~520 nm | ~523-525 nm |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV |
| PEG Grafting Density (TGA) | N/A | Varies (e.g., 0.3-4 PEG/nm²) depending on PEG molecular weight and AuNP size.[10][15] |
VI. Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Logical relationship for the application of azide-functionalized AuNPs.
VII. Applications
Azide-functionalized gold nanoparticles are versatile platforms for a wide range of biomedical applications.[6][16] The terminal azide group allows for the covalent attachment of various alkyne-modified molecules through "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][7]
-
Targeted Drug Delivery: Anticancer drugs or other therapeutic agents can be conjugated to the AuNPs.[1][17] Targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, can also be attached to direct the nanoparticles to diseased tissues, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[1][17]
-
Bioimaging and Diagnostics: The attachment of fluorescent dyes or contrast agents for MRI enables the use of these nanoparticles in various imaging modalities.[17] In diagnostics, they can be incorporated into biosensors for the highly sensitive detection of disease biomarkers.[17]
-
Vaccine Development: AuNPs can act as adjuvants, and the precise attachment of antigens via click chemistry can enhance immune responses, leading to more effective vaccines.[1]
-
Photothermal Therapy: Gold nanoparticles can efficiently convert light into heat, a property that can be exploited for the thermal ablation of cancer cells.[1]
VIII. Stability and Storage
Properly PEGylated gold nanoparticles exhibit excellent colloidal stability in physiological buffers and cell culture media.[6][16] It is recommended to store the final Azide-PEG-AuNP solution at 4°C in the dark. Avoid freezing, as this can cause irreversible aggregation. Stability should be periodically checked by monitoring the UV-Vis spectrum and hydrodynamic size.
IX. Safety Precautions
Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Aqua regia is extremely corrosive and should be handled with extreme caution in a fume hood. Gold nanoparticle solutions should be handled in accordance with institutional guidelines for nanomaterials.
References
- 1. hiyka.com [hiyka.com]
- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Gold Nanoparticles for Facile Pattern-Controlled Surface Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytodiagnostics.com [cytodiagnostics.com]
- 8. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. hiyka.com [hiyka.com]
Troubleshooting & Optimization
Troubleshooting low yield in Azide-PEG8-alcohol click reactions
Welcome to the technical support center for Azide-PEG8-alcohol click reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low to no yield in my this compound click reaction?
Low or non-existent product formation in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can often be attributed to the inactivation of the copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also lead to catalyst deactivation.[1]
Q2: How can I ensure my copper catalyst remains active throughout the reaction?
To maintain the active Cu(I) state of your catalyst, it is crucial to use a reducing agent, such as sodium ascorbate (B8700270), in sufficient excess.[3] Additionally, using a stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and disproportionation.[3][4] It is also recommended to degas your reaction mixture to remove dissolved oxygen.[5][6][7]
Q3: Can the purity of my this compound or alkyne affect the reaction yield?
Absolutely. The purity of your starting materials is critical. Impurities in either the this compound or the alkyne-containing molecule can interfere with the reaction.[1][3][4] It is highly recommended to verify the purity of your reagents using methods like NMR or mass spectrometry before proceeding with the reaction.[3]
Q4: What are the optimal stoichiometric ratios for the reactants?
While a 1:1 stoichiometric ratio of azide (B81097) to alkyne is often the theoretical starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.[4] The component that is less precious or more easily accessible is typically used in excess.
Q5: My reaction mixture has changed color and a precipitate has formed. What does this signify?
A color change during the reaction is normal and indicates changes in the copper's oxidation state. However, the formation of an insoluble precipitate could signal a few issues:
-
Product Insolubility: Your final conjugated product may not be soluble in the chosen solvent.
-
Catalyst Decomposition: The copper catalyst might be precipitating out of the solution.[2]
-
Biomolecule Aggregation: This can be caused by byproducts of the ascorbate reduction.[3]
-
Formation of Insoluble Copper Acetylides: This can occur under specific conditions.[3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound click reactions.
Problem 1: Very low or no product yield.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | Ensure you are using a fresh solution of sodium ascorbate, as it can oxidize over time.[5] Use a stabilizing ligand such as THPTA for aqueous reactions or TBTA for organic solvents to protect the Cu(I) catalyst.[2][4] Consider using a higher catalyst loading, for instance, increasing from 1-5 mol% to 10 mol%.[5] |
| Reagent Quality | Confirm the purity of your this compound and alkyne substrate via analytical methods like NMR or mass spectrometry.[3] Store reagents as recommended to prevent degradation. |
| Oxygen Sensitivity | The Cu(I) catalyst is sensitive to oxygen.[3] Degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.[5][6][7] |
| Suboptimal Reaction Conditions | The reaction is typically performed at room temperature, but gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[3][5] The optimal pH range is generally between 4 and 12.[3][8] Ensure your reactants are soluble in the chosen solvent system; common solvents include t-BuOH/water, DMSO, DMF, and acetonitrile.[3][6] |
Problem 2: Reaction is slow or incomplete.
| Potential Cause | Recommended Solution |
| Low Reactant Concentration | The rate of the CuAAC reaction is dependent on the concentration of the reactants. If possible, increase the concentration of your this compound and alkyne partner.[3] |
| Insufficient Catalyst Turnover | Increase the concentration of the copper catalyst and the stabilizing ligand. A 5:1 ligand to copper ratio is often recommended for bioconjugations.[3] Ensure an adequate excess of sodium ascorbate is present to continuously regenerate the active Cu(I) catalyst.[3] |
| Steric Hindrance | If your alkyne substrate is sterically bulky, the reaction may proceed more slowly. Consider increasing the reaction time or gently heating the mixture to facilitate the reaction.[4] |
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a general starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution of the desired concentration in a suitable solvent (e.g., DMSO, water).
-
Alkyne-containing molecule: Prepare a stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[4]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[4]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be prepared fresh for each experiment as it is prone to oxidation.[4][6]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-containing molecule in your chosen solvent system (e.g., a mixture of t-BuOH and water).
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[4] It is recommended to premix the copper and ligand before adding them to the main reaction mixture.[4][9]
-
Add the freshly prepared sodium ascorbate solution to the main reaction tube.
-
Initiate the reaction by adding the premixed copper/ligand solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[4]
3. Monitoring and Workup:
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, the product can be purified. For biomolecules, purification methods may include size exclusion chromatography or HPLC.[10][11]
| Reagent | Typical Concentration Range | Notes |
| This compound | Varies based on experiment | |
| Alkyne | 1 - 2 equivalents | A slight excess can improve yield.[4] |
| CuSO₄ | 0.05 - 0.5 mM | |
| Ligand (e.g., THPTA) | 0.25 - 2.5 mM | Typically a 1:1 to 5:1 ratio with copper.[4] |
| Sodium Ascorbate | 1 - 5 mM | Should be in excess relative to copper. |
Data Presentation
Table 1: Common Solvents for CuAAC Reactions
| Solvent System | Notes |
| t-BuOH / H₂O | A very common and effective mixture. |
| DMSO | Good for dissolving a wide range of organic molecules. |
| DMF | Another versatile organic solvent. |
| Acetonitrile / H₂O | Can sometimes be used without an additional ligand.[11] |
| H₂O (with buffer) | For bioconjugation, often buffered at pH 7-9.[3] |
Table 2: Recommended Ligand to Copper Ratios
| Application | Recommended Ligand:Cu Ratio | Common Ligands |
| Bioconjugations | 5:1 | THPTA, BTTAA[3][4] |
| General Organic Synthesis | 1:1 to 2:1 | TBTA[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Azide-PEG8-alcohol bioconjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azide-PEG8-alcohol and similar bioconjugates. The focus is on optimizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound bioconjugation?
This bioconjugation method utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] In this reaction, the azide (B81097) group (-N3) on the this compound molecule specifically and efficiently reacts with an alkyne functional group on a target biomolecule (e.g., a protein or peptide) to form a stable triazole linkage.[3] The PEG8 component is a polyethylene (B3416737) glycol linker with eight repeating ethylene (B1197577) glycol units, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]
Q2: My reaction yield is very low. What are the common causes?
Low yield can stem from several factors:
-
Inactive Catalyst: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state by dissolved oxygen.[6] Ensure your buffers are deoxygenated and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reagent Concentrations: The molar ratio of PEG-azide to the alkyne-modified biomolecule, copper, ligand, and reducing agent is critical. An excess of the PEG reagent is often used.[7]
-
Incorrect pH: The optimal pH for CuAAC reactions is typically between 7 and 9.[8] For selective N-terminal functionalization, a lower pH of around 6.3 may be used, but this is for the initial modification of the biomolecule, not the click reaction itself.[2]
-
Presence of Inhibitors: Chelating agents like EDTA in your buffers can sequester the copper catalyst, inhibiting the reaction.[9] Ensure all buffers are free from such contaminants. Amine-containing buffers like Tris can also interfere with certain preliminary reactions, such as those involving NHS esters.[2]
Q3: I'm observing protein aggregation or precipitation during the reaction. How can I prevent this?
Protein aggregation is a common issue, often caused by the reaction conditions themselves.
-
Copper Toxicity: The copper catalyst can sometimes lead to protein denaturation and aggregation.[2] The use of a copper-stabilizing ligand, such as THPTA or TBTA, is crucial. These ligands protect the protein from oxidation and accelerate the reaction rate.[2][6][7]
-
Solvent Conditions: Ensure the chosen buffer system is optimal for your specific protein's stability. The addition of stabilizing excipients or solubility-enhancing agents might be necessary.
-
PEG Reagent Quality: Ensure the this compound reagent is of high purity and has not degraded.
Q4: How do I remove the copper catalyst and excess PEG reagent after the reaction?
Post-reaction purification is essential to remove cytotoxic copper, unreacted reagents, and byproducts.[4]
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from smaller molecules like excess PEG, the catalyst, and ligands.[5][]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful technique for purification.[4] It separates molecules based on charge, and since PEGylation can alter the surface charge of a protein, it can often separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[5][]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities but may not be efficient at separating unreacted PEG from the desired product, especially if their sizes are comparable.[5]
Q5: Which analytical techniques are best for confirming successful conjugation?
A multi-faceted analytical approach is recommended to confirm identity and purity.[11]
-
SDS-PAGE: A simple and effective way to visualize the increase in molecular weight of the protein after PEGylation. A distinct band shift should be observable.[12]
-
HPLC/UPLC: Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted protein.[][11]
-
Mass Spectrometry (ESI-MS): This technique provides unequivocal confirmation of the molecular weight of the conjugate, verifying that the PEG chain has been successfully attached.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Citations |
| No reaction or very low yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Use deoxygenated buffers. Add a reducing agent like sodium ascorbate (B8700270) in 3- to 10-fold excess.[2] | [2][6] |
| Presence of copper chelators (e.g., EDTA, Tris buffer). | Perform buffer exchange into a non-chelating buffer (e.g., PBS, HEPES). Avoid Tris if other amine-reactive chemistry is involved. | [2][9] | |
| Incorrect pH. | Optimize the reaction pH, typically between 7 and 9. | [8] | |
| Insufficient concentration of reactants. | Increase the molar excess of the Azide-PEG reagent. A 2-fold excess or higher is a good starting point. | [7] | |
| Protein precipitation/aggregation | Copper-induced protein damage. | Use a copper-stabilizing ligand (e.g., THPTA for aqueous solutions) in a 5:1 ratio to copper. | [2][7] |
| Protein instability in the reaction buffer. | Screen different buffers or add stabilizing excipients (e.g., arginine, glycerol). | ||
| Multiple products/side reactions | Non-specific binding or reaction. | Ensure the alkyne group is specifically incorporated into the target biomolecule. | [14] |
| Oxidation of sensitive amino acids (e.g., histidine, arginine). | The combination of sodium ascorbate and copper can promote oxidation. Using a stabilizing ligand helps mitigate this. | [2] | |
| Difficulty in purification | Poor separation between PEGylated and un-PEGylated protein. | Optimize the chromatography method. Ion-exchange chromatography is often the method of choice as it can separate based on the change in surface charge post-PEGylation. | [4][] |
| Co-elution of free PEG with the product. | Size-exclusion chromatography is effective at removing low molecular weight by-products and unreacted PEG. | [5][] |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol provides a starting point for conjugating an alkyne-modified biomolecule with this compound.
-
Reagent Preparation:
-
Biomolecule-Alkyne Stock: Prepare a stock solution of your alkyne-containing protein in a deoxygenated, non-chelating buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound Stock: Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.
-
Catalyst/Ligand Premix: Prepare a premixed solution of 20 mM CuSO₄ and 50 mM THPTA ligand.[7] Incubate for a few minutes before use.[6]
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in deoxygenated water.
-
-
Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, add the following in order: a. 432.5 µL of Biomolecule-Alkyne solution to a final concentration of ~50 µM.[7] b. 10 µL of 5 mM this compound (final concentration 100 µM, a ~2-fold excess).[7] c. A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This results in a final copper concentration of 0.25 mM and a ligand concentration of 1.25 mM (5:1 ligand to copper ratio).[7] d. 25 µL of 100 mM sodium ascorbate to initiate the reaction (final concentration 5 mM).[7]
-
Gently mix the components. Do not vortex vigorously if working with proteins.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal time may vary and should be determined empirically. Protect the reaction from light.[6]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using SDS-PAGE or HPLC.
-
Once complete, proceed immediately to purification using SEC or IEX to remove the catalyst and excess reagents.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Superdex 75 or 200) with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the entire reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate should elute earlier than the un-PEGylated protein and significantly earlier than the small molecule reagents.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the desired conjugate.
Diagrams
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low-yield bioconjugation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. enovatia.com [enovatia.com]
- 14. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side products in Azide-PEG8-alcohol reactions and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azide-PEG8-alcohol in their experiments. The focus is on identifying and mitigating common side products to ensure high-yield and high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile bifunctional linker commonly used in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] The azide (B81097) group reacts with a terminal alkyne to form a stable triazole linkage, while the terminal hydroxyl group allows for further derivatization or conjugation to other molecules.[2]
Q2: What are the most common side products observed in this compound reactions?
A2: The most prevalent side products in CuAAC reactions involving this compound are:
-
Alkyne Homocoupling (Glaser Coupling): This is the oxidative dimerization of the alkyne coupling partner, which consumes the alkyne and reduces the yield of the desired triazole product. This is a common side reaction in CuAAC.[3][4]
-
Azide Reduction: The azide group (-N3) can be reduced to an amine (-NH2), rendering the PEG molecule inactive for the click reaction. This can be caused by certain reducing agents or reaction conditions.
-
Oxidation of the Alcohol Terminus: The primary alcohol group on the this compound can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of copper catalysts and oxygen.
Q3: How can I detect the formation of these side products?
A3: A combination of analytical techniques is recommended for monitoring the reaction and identifying side products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify the desired triazole product from unreacted starting materials and the alkyne homocoupling byproduct.[5]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the molecular weights of the products and side products, confirming their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the formation of the desired triazole and characterize any isolated side products.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired triazole product | 1. Alkyne Homocoupling (Glaser Coupling): Presence of excess oxygen, which oxidizes Cu(I) to Cu(II), a catalyst for Glaser coupling.[3] | - Degas all solutions thoroughly. - Work under an inert atmosphere (e.g., nitrogen or argon). - Use an excess of a reducing agent like sodium ascorbate (B8700270) to maintain copper in the Cu(I) state.[1] |
| 2. Inactive Catalyst: The active catalyst for CuAAC is Cu(I). Oxidation to Cu(II) by atmospheric oxygen renders it inactive for the desired reaction. | - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Add a copper-stabilizing ligand to protect the Cu(I) from oxidation.[6] | |
| 3. Azide Reduction: Presence of incompatible reducing agents (e.g., DTT, TCEP) in the reaction mixture. | - Avoid strong reducing agents. If their use is necessary, perform the click reaction first. - Sodium ascorbate is the recommended reducing agent for in situ generation of Cu(I) from Cu(II) salts. | |
| Presence of a significant peak corresponding to the alkyne dimer in HPLC/MS | Dominant Glaser Coupling Side Reaction: Insufficient reduction of Cu(II) to Cu(I) and/or high oxygen levels in the reaction. | - Increase the concentration of sodium ascorbate. - Ensure rigorous exclusion of oxygen from the reaction setup. - Consider using a ligand that stabilizes Cu(I) and disfavors the homocoupling reaction. |
| Identification of unexpected masses corresponding to oxidized PEG | Oxidation of the Terminal Alcohol: The copper catalyst, in the presence of oxygen, can catalyze the oxidation of the primary alcohol. | - Minimize the reaction time. - Ensure the reaction is performed under an inert atmosphere to limit oxygen availability. - Purify the final product to remove any oxidized species. |
| Difficulty in purifying the final PEGylated product | Similar properties of product and byproducts: The PEG chain dominates the physicochemical properties, making separation of the desired product from unreacted this compound and certain side products challenging. | - Size Exclusion Chromatography (SEC): Effective for removing smaller molecules like the alkyne dimer and other small-molecule reagents. - Ion-Exchange Chromatography (IEX): Can be used to separate the desired product from unreacted starting materials and side products if there is a sufficient difference in charge. - Reverse-Phase HPLC (RP-HPLC): Can provide high-resolution separation for smaller PEGylated molecules. |
Experimental Protocols
General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., TBTA, THPTA) - optional but recommended
-
Degassed solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)
Procedure:
-
In a reaction vessel, dissolve the this compound and the alkyne-functionalized molecule in the degassed solvent.
-
If using a ligand, pre-mix the CuSO₄·5H₂O and the ligand in the degassed solvent.
-
To the solution of the azide and alkyne, add the CuSO₄ solution (typically 1-5 mol%).
-
Prepare a fresh solution of sodium ascorbate in degassed water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the product using a suitable chromatographic technique (e.g., SEC or IEX).
Visualizations
Caption: Reaction pathway for this compound in a CuAAC reaction, highlighting the desired product and common side products.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Azide-PEG8-alcohol conjugates from unreacted starting materials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Azide-PEG8-alcohol conjugates from unreacted starting materials. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates stem from the physicochemical properties of the molecules involved. Both the starting material (this compound) and the desired conjugate are often highly polar and may have similar solubility profiles, making separation difficult. Key challenges include:
-
High Polarity: The polyethylene (B3416737) glycol (PEG) chain imparts high polarity and water solubility to both the starting material and the product.[1][2] This can lead to poor retention on normal-phase silica (B1680970) gel and streaking during chromatographic separation.
-
Similar Retention Properties: The starting material and the conjugate may have very similar retention factors (Rf) in thin-layer chromatography (TLC) and co-elute during column chromatography, especially if the conjugated molecule is also polar.
-
Low UV Absorbance of PEG: The PEG backbone does not have a UV chromophore, which can make visualization on TLC plates and monitoring by HPLC with a UV detector challenging unless the conjugated molecule has a strong UV absorbance.
Q2: Which chromatographic techniques are most suitable for purifying small-molecule this compound conjugates?
For small-molecule this compound conjugates, the most effective purification techniques are typically:
-
Flash Column Chromatography: This is a common method for purifying polar organic compounds.[3] By carefully selecting the stationary and mobile phases, it is possible to achieve good separation. For highly polar compounds, alternatives to standard silica gel, such as amine-functionalized silica or reversed-phase silica, may be necessary.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[4][] Since the conjugation of a molecule to this compound will alter its hydrophobicity, RP-HPLC can be a very effective method for separating the conjugate from the unreacted starting material.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the conjugation reaction and for developing an effective solvent system for flash column chromatography.
Q3: How can I effectively monitor the progress of my purification?
Effective monitoring is crucial for a successful purification. Here are some recommended methods:
-
Thin-Layer Chromatography (TLC): Regularly run TLC plates of your column fractions to identify which fractions contain your desired product, starting material, and any impurities. Staining techniques may be necessary if your compounds are not UV-active. A modified Dragendorff stain can be effective for visualizing PEG-containing compounds.[6]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of fractions collected from column chromatography. It provides quantitative data on the separation of the desired conjugate from starting materials and byproducts.[4][]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can provide definitive identification of the compounds in each fraction by their mass-to-charge ratio.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking on TLC Plate | Compound is too polar for the solvent system. | Increase the polarity of the mobile phase. Consider using a solvent system containing methanol (B129727) or a small amount of ammonium (B1175870) hydroxide (B78521) for basic compounds.[1][6] |
| Compound is interacting strongly with the silica gel. | Add a small amount of a competitive binding agent to the mobile phase, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. | |
| Co-elution of Product and Starting Material | The polarity difference between the product and starting material is too small for the chosen chromatographic conditions. | Optimize the solvent system for flash chromatography by testing various solvent mixtures with different polarities. For HPLC, a shallower gradient may improve resolution.[4] |
| The stationary phase is not providing adequate selectivity. | Consider using a different stationary phase. For flash chromatography, you could try alumina (B75360) or a bonded silica phase. For HPLC, a different column chemistry (e.g., C8 instead of C18, or a phenyl column) may provide better separation. | |
| Low Recovery of the Conjugate | The conjugate is irreversibly binding to the silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[7] Alternatively, use a less acidic stationary phase like alumina. |
| The conjugate is precipitating on the column. | Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto the column.[8] | |
| Product is not visible on TLC under UV light | The conjugate does not contain a UV-active chromophore. | Use a TLC stain to visualize the spots. Potassium permanganate (B83412) or a modified Dragendorff stain can be effective for PEG-containing compounds.[6] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for monitoring the reaction progress and developing a solvent system for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)
-
Visualization method (UV lamp, staining solution)
Procedure:
-
Spot a small amount of the reaction mixture, the this compound starting material, and the other starting material (if available) onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. If the spots are not UV-active, use a suitable stain (e.g., potassium permanganate or Dragendorff stain).
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Optimize the mobile phase composition to achieve good separation between the product and starting materials (aim for an Rf of 0.2-0.4 for the product for column chromatography).
Table 1: Example TLC Solvent Systems and Approximate Rf Values
| Solvent System (v/v) | This compound (Starting Material) Rf | Hypothetical Conjugate Product Rf |
| 100% Ethyl Acetate | 0.1 | 0.3 |
| 5% Methanol in Dichloromethane | 0.2 | 0.5 |
| 10% Methanol in Dichloromethane | 0.4 | 0.7 |
| 20% Ethyl Acetate in Hexanes | 0.0 | 0.1 |
Protocol 2: Flash Column Chromatography Purification
This protocol describes a general procedure for purifying an this compound conjugate.
Materials:
-
Glass column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (optimized from TLC analysis)
-
Collection tubes
Procedure:
-
Pack the column with silica gel as a slurry in the initial eluent.
-
Add a thin layer of sand on top of the silica gel.
-
Pre-elute the column with the eluent.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Reversed-Phase HPLC Purification
This protocol outlines a general method for purifying an this compound conjugate using RP-HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample dissolved in a suitable solvent (e.g., 50:50 water/acetonitrile)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution of compounds using the UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization).
Table 2: Example HPLC Purification Summary
| Peak | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 5.2 | 15.4 | Unreacted Starting Material (Non-PEG) |
| 2 | 12.8 | 10.1 | This compound |
| 3 | 18.5 | 72.3 | Desired Conjugate Product |
| 4 | 21.1 | 2.2 | Impurity |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound conjugates.
Troubleshooting Logic
Caption: Decision tree for troubleshooting purification of this compound conjugates.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. Purification [chem.rochester.edu]
- 4. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Post-Reaction Purification of Azide-PEG8-alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azide-PEG8-alcohol and other PEGylated compounds.
Frequently Asked questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper can be cytotoxic, interfering with biological assays and downstream applications. For drug development, stringent limits on heavy metal contaminants are in place. Furthermore, copper ions can lead to the degradation of the PEGylated product.
Q2: What are the primary challenges when purifying PEGylated reaction products?
The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain in this compound can render the final product water-soluble. This complicates purification, as traditional liquid-liquid extraction methods to remove aqueous-soluble copper salts may lead to product loss.[1]
Q3: What are the most effective methods for removing copper from water-soluble PEGylated products?
For water-soluble compounds, the most effective methods include the use of solid-phase scavenger resins, dialysis against a chelating buffer, and solid-phase extraction (SPE). Aqueous washes with chelating agents can also be employed, though they require careful optimization to prevent product loss.
Q4: Are there alternatives to copper-catalyzed click chemistry to avoid this purification issue altogether?
Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that does not require a copper catalyst.[2][3][4][5] This "copper-free" click chemistry utilizes strained cyclooctynes that react efficiently with azides at physiological temperatures, eliminating the need for copper and the subsequent purification challenges.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from this compound reactions.
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent blue or green color in the product after purification. | Incomplete removal of copper ions. | - For Scavenger Resins: Increase the amount of resin, extend the incubation time, or perform a second treatment with fresh resin. - For EDTA Wash: Increase the concentration of the EDTA solution (e.g., from 0.01 M to 0.1 M) and perform multiple washes. Ensure the pH of the EDTA solution is optimal for chelation (typically around 8). - For Dialysis: Increase the concentration of EDTA in the dialysis buffer and perform multiple buffer changes over a longer duration. |
| Low product yield after purification. | Product loss during aqueous washes due to its water solubility. | - Reduce Aqueous Washes: Minimize the number of aqueous washes if using a chelation-extraction method. - Switch to Solid-Phase Method: Employ a scavenger resin or solid-phase extraction (SPE) with a C18 cartridge to avoid aqueous extractions altogether.[8] - Precipitation: If applicable, precipitate the PEGylated product from a suitable solvent system to separate it from the copper catalyst. |
| Product degradation. | Presence of reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system in the presence of oxygen. | - Degas Solutions: Ensure all reaction buffers and solutions are thoroughly degassed before use. - Use a Ligand: Incorporate a copper-chelating ligand like THPTA or TBTA during the reaction to stabilize the Cu(I) oxidation state. |
| Scavenger resin is ineffective. | The chosen resin may not have a high affinity for copper, or the product may be chelating the copper too strongly. | - Select a High-Affinity Resin: Use a resin specifically designed for copper scavenging, such as those with thiourea (B124793) or iminodiacetic acid functionalities (e.g., SiliaMetS Thiourea, Chelex 100).[9][10] - Optimize Conditions: Adjust the pH and solvent to improve the binding of copper to the resin. |
Comparison of Copper Removal Methods
The following table summarizes the common methods for copper removal from this compound reactions. Efficiency can be product-dependent, and optimization is often necessary.
| Method | Principle | Typical Residual Copper | Advantages | Disadvantages |
| Aqueous Wash with EDTA | Forms a water-soluble copper-EDTA complex that is extracted into the aqueous phase. | < 50 ppm (with optimization)[11] | Simple and cost-effective. | Can lead to product loss for water-soluble compounds; may require multiple extractions. |
| Scavenger Resins (e.g., Chelex 100, SiliaMetS Thiourea) | Solid-phase resins with functional groups that chelate and bind copper, which is then removed by filtration.[9][10][12][13] | < 10 ppm (reported for some systems)[11] | High efficiency; avoids aqueous extractions, minimizing product loss; can be automated.[14] | Higher cost of resins; may require optimization of incubation time and resin amount.[9] |
| Solid-Phase Extraction (SPE) | The reaction mixture is passed through a solid-phase cartridge (e.g., C18) that retains the product while copper ions are washed away.[8] | Variable, dependent on protocol. | Good for water-soluble products; can simultaneously purify and remove copper. | Requires method development for optimal binding and elution conditions. |
| Dialysis | The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff, and copper ions diffuse out into a chelator-containing buffer. | Variable, dependent on protocol. | Gentle method suitable for sensitive biomolecules. | Time-consuming; may not be efficient for removing tightly bound copper. |
Experimental Protocols
Protocol 1: Copper Removal using a Scavenger Resin (Chelex 100)
This protocol is suitable for water-soluble PEGylated products.
-
Resin Preparation:
-
Prepare a slurry of Chelex 100 resin in deionized water.
-
Wash the resin with a suitable buffer (e.g., pH 7) to equilibrate it.
-
-
Batch Treatment:
-
After the click reaction is complete, add the equilibrated Chelex 100 resin to the reaction mixture. A general starting point is to use 5-10 equivalents of resin relative to the amount of copper catalyst.
-
Stir the suspension gently at room temperature for 1-4 hours.
-
-
Filtration:
-
Filter the mixture to remove the resin beads. This can be done using a simple gravity filter or a syringe filter with a suitable pore size.
-
Wash the resin with a small amount of the reaction solvent to recover any product that may have adhered to the resin.
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
The resulting solution contains the purified, copper-free PEGylated product.
-
Protocol 2: Aqueous Wash with EDTA
This protocol is for products with limited water solubility.
-
Reaction Quench:
-
Upon completion of the click reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
-
EDTA Wash:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Add an equal volume of a 0.1 M aqueous solution of EDTA (disodium salt). Adjust the pH of the EDTA solution to ~8 with sodium bicarbonate to enhance chelation.
-
Shake the funnel vigorously and then allow the layers to separate. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.
-
-
Separation and Further Washes:
-
Drain the aqueous layer.
-
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Perform a final wash with brine (saturated aqueous NaCl) to remove any remaining EDTA and water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the copper-free product.
-
Experimental Workflows and Logical Relationships
Caption: Decision tree for selecting a copper removal method.
Caption: Experimental workflow for copper removal via scavenger resin.
Caption: Logical relationship for choosing between CuAAC and SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. jcmarot.com [jcmarot.com]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. Chelex 100 Resin | Bio-Rad [bio-rad.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Aggregation During Protein PEGylation with Azide-PEG8-alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Azide-PEG8-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein PEGylation?
This compound is a biocompatible polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) (N3) group at one end and a hydroxyl (-OH) group at the other, connected by an 8-unit PEG chain. The hydroxyl group can be activated to react with functional groups on a protein, such as primary amines on lysine (B10760008) residues. The azide group is stable and allows for subsequent covalent attachment to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry". This two-step process allows for precise bioconjugation.
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Changes in Protein Surface Properties: The attachment of PEG chains, even a relatively short one like PEG8, can alter the surface charge and hydrophobicity of the protein. This can disrupt the delicate balance of forces that keep the protein soluble and stable, leading to aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[1] If the reaction conditions are not optimal for a specific protein, it can lead to partial unfolding and exposure of hydrophobic regions, which can then interact to form aggregates.[1]
-
High Concentrations: High concentrations of either the protein or the PEG reagent can increase the likelihood of intermolecular interactions, promoting aggregation.[1]
-
Issues with Downstream Click Chemistry: The conditions required for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) can also contribute to aggregation. For instance, the copper catalyst used in CuAAC can sometimes lead to protein denaturation and aggregation.
Q3: Can the azide group itself contribute to protein aggregation?
While the azide group is generally considered bioorthogonal and stable, some studies have suggested that sodium azide, a common preservative, can influence protein aggregation under thermomechanical stress.[2][3] However, the azide group covalently attached via a PEG linker is unlikely to be the primary driver of aggregation under typical bioconjugation conditions. The more significant factors are the overall changes to the protein's physicochemical properties upon PEGylation.
Troubleshooting Guides
Problem: Visible precipitation or increased turbidity during or after the PEGylation reaction.
This indicates significant protein aggregation. The following steps can help troubleshoot this issue.
Troubleshooting Workflow for Aggregation
Caption: A troubleshooting decision tree for addressing protein aggregation.
Table 1: Optimization of Reaction Conditions to Minimize Aggregation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations increase the probability of intermolecular interactions leading to aggregation.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A high excess of the PEG reagent can lead to over-PEGylation and changes in protein properties. Start with a lower ratio and titrate upwards.[4] |
| pH | 6.0 - 8.0 | The optimal pH for protein stability should be maintained. Deviations can lead to unfolding and aggregation.[1] |
| Temperature | 4°C to Room Temperature | Lowering the reaction temperature can slow down the aggregation process.[1] |
Table 2: Common Stabilizing Excipients
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[1] |
| Glycerol | 5-20% (v/v) | Stabilizes proteins and can act as a cryoprotectant. |
| L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 50-250 mM | Can increase protein solubility and stability. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that can prevent surface-induced aggregation.[1] |
Problem: Low yield of PEGylated protein after purification, with significant loss of protein.
This may be due to the formation of soluble aggregates that are removed during the purification process.
Troubleshooting Steps:
-
Analyze the "lost" protein: If possible, analyze the fractions from your purification that do not contain the desired product to confirm the presence of aggregated protein.
-
Optimize click chemistry conditions: If the aggregation occurs during the click chemistry step, consider the following:
-
For CuAAC:
-
Use a copper-chelating ligand like THPTA to protect the protein from copper-induced damage.[5]
-
Ensure all reagents are fresh, especially the sodium ascorbate (B8700270) solution.[6]
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst.
-
-
For SPAAC:
-
While catalyst-free, the hydrophobicity of some strained alkynes can promote aggregation. Ensure efficient mixing upon addition.
-
Consider using a more water-soluble strained alkyne derivative.[7]
-
-
-
Characterize the extent of PEGylation: Over-PEGylation can lead to the formation of soluble aggregates. Use techniques like SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to determine the degree of PEGylation and adjust the PEG:protein molar ratio accordingly.
Experimental Protocols
General Protocol for Protein PEGylation with this compound and Click Chemistry
This protocol provides a general workflow. Optimization for each specific protein is crucial.
Experimental Workflow
Caption: A general experimental workflow for protein PEGylation and click chemistry.
Step 1: Protein Preparation
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.
Step 2: Activation of this compound (Example for targeting amines)
This step is necessary as the terminal hydroxyl group of this compound is not reactive towards proteins. A common method is to convert the hydroxyl to a more reactive group, such as an NHS ester. This involves reacting this compound with an activating agent like N,N'-Disuccinimidyl carbonate (DSC). This activated PEG reagent should be prepared fresh.
Step 3: PEGylation Reaction
-
Add the activated Azide-PEG8-reagent to the protein solution at a desired molar ratio (e.g., 5:1, 10:1, or 20:1 PEG:protein).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
Step 4: Purification of Azide-PEGylated Protein
-
Remove excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Confirm successful PEGylation using SDS-PAGE (a shift in molecular weight should be observed) and/or mass spectrometry.
Step 5: Click Chemistry Reaction (Example with CuAAC)
-
To the purified azide-PEGylated protein, add the alkyne-containing molecule of interest.
-
Prepare a fresh solution of copper(II) sulfate (B86663) and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the copper/ligand solution to the protein mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate at room temperature for 1-4 hours.
Step 6: Final Purification
-
Purify the final conjugate from the click chemistry reagents and any remaining unreacted protein using SEC or another appropriate chromatography method.
Step 7: Characterization
-
Assess the final product for purity and aggregation using SEC and/or dynamic light scattering (DLS).
-
Confirm the identity and integrity of the conjugate using mass spectrometry.
-
Perform a functional assay to ensure the biological activity of the protein is retained.
Table 3: Analytical Techniques for Characterization of PEGylated Protein Aggregates
| Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separation of monomers, dimers, and larger soluble aggregates based on size. Allows for quantification of different species.[8] |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, including aggregates.[9] |
| Asymmetric Flow Field-Flow Fractionation (AF4) | A high-resolution separation technique for characterizing soluble aggregates and particles.[2] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Can indicate the presence of covalent aggregates and confirm an increase in molecular weight upon PEGylation. |
| Mass Spectrometry (MS) | Confirms the mass of the PEGylated protein and can help identify the degree of PEGylation.[9] |
| Visual Inspection/Turbidity Measurement | Simple methods to detect the presence of insoluble aggregates. |
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Ligation of Azide-PEG8-alcohol to Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Azide-PEG8-alcohol ligation to complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a terminal azide (B81097) group and a hydroxyl group. The azide group facilitates covalent conjugation to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The PEG8 spacer enhances solubility and can reduce non-specific interactions of the conjugated biomolecule. The terminal hydroxyl group can be further functionalized if needed. Its primary applications are in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Q2: What are the critical parameters to consider for a successful CuAAC reaction with this compound?
A2: The success of a CuAAC reaction hinges on several key factors:
-
Catalyst System: The active catalyst is Cu(I). It can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).
-
Ligand: A ligand is crucial to stabilize the Cu(I) catalyst, enhance reaction efficiency, and minimize biomolecule damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice for aqueous reactions.
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Therefore, degassing solutions and performing reactions under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Reactant Concentrations: The reaction is concentration-dependent. Low concentrations of either the azide or alkyne can lead to poor yields.
-
pH: The optimal pH range for CuAAC is typically between 4 and 11.
Q3: How can I purify the PEGylated biomolecule after the ligation reaction?
A3: Purification is essential to remove unreacted this compound, the copper catalyst, and other reaction components from the final conjugate. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. The larger PEGylated biomolecule will elute before the smaller, unreacted PEG linker.[][2]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a biomolecule, allowing for the separation of PEGylated species from the unreacted biomolecule.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be a useful polishing step.[]
-
Reverse Phase Chromatography (RP-HPLC): This is often used for smaller biomolecules like peptides and for analytical purposes to assess purity.
Q4: Which analytical techniques are suitable for characterizing the this compound conjugate?
A4: Characterization is crucial to confirm successful conjugation and determine the degree of PEGylation. Key techniques include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A noticeable shift in the molecular weight band of the PEGylated biomolecule compared to the unmodified one indicates successful conjugation.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can confirm the mass of the conjugate and determine the number of PEG units attached (drug-to-antibody ratio, or DAR, in the case of ADCs).
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess the purity and aggregation of the conjugate, while RP-HPLC can be used for purity assessment of smaller conjugates.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the ligation of this compound to complex biomolecules.
| Problem | Potential Cause | Recommended Solution |
| Low or No Ligation Efficiency | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas all buffers and solutions thoroughly. Work under an inert atmosphere (argon or nitrogen). Prepare fresh sodium ascorbate solution for each experiment. |
| Inactive or insufficient catalyst. | Use a high-quality copper source and ensure the correct ligand-to-copper ratio (typically 5:1 for THPTA to CuSO₄).[3] Increase the catalyst concentration if necessary, especially if your biomolecule chelates copper (e.g., proteins with His-tags).[3] | |
| Steric hindrance at the ligation site. | If possible, design the alkyne modification at a more accessible location on the biomolecule. Consider using a longer PEG linker to overcome steric hindrance. | |
| Low reactant concentrations. | Increase the concentration of either the this compound or the alkyne-modified biomolecule. A 2- to 10-fold molar excess of the PEG linker is often a good starting point. | |
| High Background or Non-Specific Binding | Aggregation of the biomolecule or PEG reagent. | Optimize buffer conditions (pH, ionic strength) to maintain the solubility of all components. Filter all solutions before use. |
| Non-specific binding of copper to the biomolecule. | Ensure an adequate amount of ligand is present to chelate the copper. Consider a purification step to remove non-covalently bound copper after the reaction. | |
| Precipitation During Reaction | Poor solubility of the azide or alkyne starting materials. | Add a co-solvent such as DMSO or DMF (up to 10%) to improve solubility. |
| Catalyst precipitation. | Ensure the ligand is fully dissolved and complexed with the copper before adding it to the reaction mixture. | |
| Product insolubility. | The final PEGylated product may have different solubility properties. If precipitation occurs upon product formation, consider adjusting the buffer or adding solubilizing agents. | |
| Difficulty in Purifying the Conjugate | Co-elution of unreacted PEG with the product in SEC. | Ensure the SEC column has the appropriate molecular weight cutoff to effectively separate the conjugate from the free PEG. Optimize the flow rate for better resolution. |
| Incomplete removal of copper. | Include a chelating agent like EDTA in the purification buffers to strip away any remaining copper. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Antibody
This protocol describes a general method for the ligation of this compound to an antibody that has been functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified antibody (e.g., 1 mg/mL in PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed
-
Deionized water, degassed
-
Microcentrifuge tubes
Procedure:
-
Prepare the Antibody Solution: In a microcentrifuge tube, add the desired amount of alkyne-modified antibody. Adjust the volume with degassed PBS to achieve the final desired reaction concentration (e.g., 50 µL of a 1 mg/mL solution).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. For a typical reaction, a 1:5 molar ratio of Cu:THPTA is used. For example, add 10 µL of 20 mM CuSO₄ to 10 µL of 100 mM THPTA. Vortex briefly.
-
Add this compound: Add the desired molar excess of this compound to the antibody solution. For example, for a 10-fold molar excess, if you have 50 µg of a 150 kDa antibody (0.33 nmol), you would add 3.3 nmol of this compound.
-
Add the Catalyst: Add the catalyst premix to the antibody-azide mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM. For example, add 10 µL of 300 mM sodium ascorbate to a final reaction volume of 600 µL.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Proceed with purification of the PEGylated antibody using a method such as Size Exclusion Chromatography (see Protocol 2).
Protocol 2: Purification of PEGylated Antibody by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for the molecular weight of the PEGylated antibody
-
HPLC or FPLC system
-
SEC running buffer (e.g., PBS, pH 7.4), filtered and degassed
-
Reaction mixture from Protocol 1
-
0.22 µm syringe filter
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC running buffer at the manufacturer's recommended flow rate.
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be optimized for the specific column, typically not exceeding 2-5% of the column volume for best resolution.
-
Elution: Elute the sample with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute. The larger PEGylated antibody will elute first, followed by the unreacted antibody, and finally the smaller unreacted this compound and other reaction components.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated antibody.
-
Pooling: Pool the pure fractions containing the desired product.
Protocol 3: Characterization of PEGylated Antibody by MALDI-TOF Mass Spectrometry
Materials:
-
Purified PEGylated antibody
-
Unmodified antibody (as a control)
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
Procedure:
-
Sample Preparation: Desalt the purified PEGylated antibody and the unmodified antibody control.
-
Spotting the Sample: Mix the antibody sample (e.g., 1 µL) with the matrix solution (e.g., 1 µL) directly on the MALDI target plate. Allow the spot to air dry completely.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range for your antibody.
-
Data Analysis: Compare the mass spectrum of the PEGylated antibody to the unmodified control. The mass shift will correspond to the mass of the attached PEG moieties. The distribution of peaks can be used to determine the drug-to-antibody ratio (DAR).
Quantitative Data Summary
The efficiency of this compound ligation can vary depending on the specific biomolecule and reaction conditions. The following tables provide typical ranges for reaction parameters and expected outcomes for the PEGylation of a monoclonal antibody (mAb, ~150 kDa).
Table 1: Typical CuAAC Reaction Conditions for Antibody PEGylation
| Parameter | Recommended Range | Notes |
| Alkyne-mAb Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to faster reaction rates. |
| This compound Molar Excess | 5 - 20 fold | A higher excess can drive the reaction to completion but may require more rigorous purification. |
| CuSO₄ Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also the risk of protein damage. |
| Ligand (THPTA) Concentration | 250 µM - 1.25 mM | Maintain at least a 5:1 molar ratio of ligand to copper.[3] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Use a freshly prepared solution. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by a suitable analytical method if possible. |
| Temperature | Room Temperature (20-25°C) | |
| pH | 7.0 - 8.0 |
Table 2: Expected Outcomes and Characterization Results
| Parameter | Typical Result | Analytical Method |
| Ligation Efficiency | > 90% | HPLC, Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Mass Spectrometry, UV-Vis Spectroscopy |
| Purity after SEC | > 95% | SEC-HPLC |
| Aggregation after Ligation | < 5% | SEC-HPLC |
| Recovery after Purification | > 80% | UV-Vis Spectroscopy (A280) |
Visualizations
Caption: Experimental workflow for this compound ligation to an antibody.
Caption: Troubleshooting logic for low ligation yield.
References
Addressing solubility issues of Azide-PEG8-alcohol conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Azide-PEG8-alcohol and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a bifunctional, monodisperse PEG linker containing an azide (B81097) (N3) group and a terminal hydroxyl (-OH) group.[1][2][3] The azide group is reactive towards alkynes, BCN, and DBCO via "click chemistry," while the hydroxyl group can be used for further derivatization.[1][2][4] The presence of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly increases the aqueous solubility of the molecule it is conjugated to.[1][4][5] this compound itself is generally soluble in water and various organic solvents.[2]
Q2: I am observing poor solubility of my this compound conjugate. What are the potential causes?
Poor solubility of the final conjugate is often not due to the this compound linker itself, but rather the properties of the molecule it is attached to. PEGylation is a widely used strategy to enhance the solubility of hydrophobic drugs and proteins.[6][7][8] However, if the conjugated molecule is exceptionally hydrophobic or prone to aggregation, the resulting conjugate may still exhibit limited solubility. The overall physicochemical properties of the entire conjugate determine its solubility.[9]
Q3: Can the length of the PEG chain affect the solubility of the conjugate?
Yes, the length of the PEG chain can influence the solubility of the conjugate.[10] Generally, a longer PEG chain imparts greater hydrophilicity and can lead to increased water solubility.[11][12] However, as the molecular weight of PEG increases, its solubility in some organic solvents may decrease.[13] The choice of PEG chain length is a critical optimization step in the development of PEGylated therapeutics to achieve the desired balance of solubility, bioactivity, and pharmacokinetic properties.[9][10]
Q4: How should I store this compound and its conjugates to maintain their integrity and solubility?
This compound should be stored at -20°C in its original vial to ensure long-term stability.[2][14] Since PEGs are hygroscopic, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[15] For stock solutions, it is recommended to prepare them fresh before use.[16] If storage of solutions is necessary, they should be stored in tightly sealed vials at -20°C for up to a month.[5] Avoid repeated freeze-thaw cycles.[15]
Troubleshooting Guide
Issue: Precipitate formation when dissolving the this compound conjugate.
This is a common issue that can often be resolved by modifying the dissolution protocol. The following steps provide a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for dissolving this compound conjugates.
Data Summary
The solubility of a PEG conjugate is highly dependent on the properties of the conjugated molecule. However, understanding the general solubility of the PEG linker itself in various solvents is a crucial starting point.
Table 1: General Solubility of PEG Derivatives in Common Solvents
| Solvent | Solubility of PEG Derivatives | Reference(s) |
| Water & Aqueous Buffers | Very Soluble | [15][17] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2][15][17] |
| Dimethylformamide (DMF) | Soluble | [2][15][17] |
| Dichloromethane (DCM) | Soluble | [2][15][17] |
| Chloroform | Soluble | [15][17] |
| Methanol / Ethanol | Less Soluble | [17][18] |
| Toluene | Less Soluble (solubility can be increased with heating) | [15] |
| Diethyl Ether | Not Soluble | [15][17] |
Note: This table provides general guidance. The solubility of a specific this compound conjugate may vary.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
This protocol outlines a stepwise approach to dissolving this compound conjugates, starting with the most common solvents.
Caption: Step-by-step workflow for dissolving PEG conjugates.
Protocol 2: Click Chemistry Reaction with an Alkyne-Modified Molecule
This protocol provides a general methodology for conjugating this compound to an alkyne-containing molecule in an aqueous environment. This is a common application where the solubility of all components is critical.[19]
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)
-
Sodium L-ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Dissolve Reactants:
-
Dissolve the alkyne-containing molecule in the reaction buffer to the desired concentration. Ensure it is fully dissolved. If solubility is an issue, a co-solvent like DMSO can be used, but the final concentration should be kept low (typically <5%) to avoid interference with the reaction.
-
Dissolve the this compound in the reaction buffer to the desired concentration (e.g., 1.2 equivalents relative to the alkyne).
-
-
Initiate the Reaction:
-
Add the this compound solution to the solution of the alkyne-containing molecule.
-
Add sodium L-ascorbate to the reaction mixture (final concentration ~5 mM).
-
Add CuSO4 to the reaction mixture (final concentration ~1 mM).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting PEGylated conjugate using appropriate methods such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove unreacted reagents and byproducts.[][21]
-
Analytical Techniques for Solubility and Conjugation Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with size exclusion (SEC-HPLC) or reverse-phase (RP-HPLC) columns, is a powerful technique to assess the purity of the conjugate and quantify any remaining free PEG or unconjugated starting material.[][21][22]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the hydrodynamic size of the conjugate and to detect the presence of aggregates, which can be an indicator of poor solubility.
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used to confirm conjugation and determine the concentration of the final product.
References
- 1. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
- 2. This compound, 352439-36-2 | BroadPharm [broadpharm.com]
- 3. Azido-PEG8-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG11-alcohol|COA [dcchemicals.com]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azide-PEG-alcohol, MW 2,000 | BroadPharm [broadpharm.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. nanocs.net [nanocs.net]
- 17. creativepegworks.com [creativepegworks.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Azido-PEG7-Alcohol PEG Is Widely Used In âClickâ Chemistry [polyethyleneglycolpeg.com]
- 21. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Selective N-terminal Azide-PEG8-alcohol Conjugation
Welcome to the technical support center for optimizing the selective conjugation of Azide-PEG8-alcohol to the N-terminus of peptides and proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve successful and specific N-terminal PEGylation.
Frequently Asked Questions (FAQs)
Q1: Why is pH control critical for selective N-terminal conjugation?
A1: The selectivity of N-terminal conjugation over lysine (B10760008) residue modification is primarily achieved by exploiting the difference in the acidity (pKa) of the N-terminal α-amino group and the lysine ε-amino group. The pKa of the N-terminal α-amino group is typically in the range of 6.0-8.0, while the pKa of the lysine ε-amino group is around 10.5.[1][2] By maintaining the reaction pH in a slightly acidic to neutral range (pH 6.5-7.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, while the lysine amines remain largely protonated and unreactive.[3][4]
Q2: What is the recommended starting pH for my protein of interest?
A2: A good starting point for most proteins is a pH of 7.0. However, the optimal pH can vary depending on the specific N-terminal amino acid and the overall protein structure.[3] We recommend performing a pH scouting experiment in small-scale trials, testing a range from pH 6.5 to 7.5.
Q3: How does the N-terminal amino acid affect the optimal pH?
A3: The pKa of the N-terminal α-amino group can be influenced by the identity of the N-terminal residue. For instance, an N-terminal glycine (B1666218) may have a slightly different pKa than an N-terminal valine. While general pH ranges are provided, empirical testing is crucial for maximizing selectivity for your specific protein.
Q4: Can I use a primary amine-containing buffer like Tris?
A4: No, it is critical to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the protein's N-terminus for conjugation with the this compound, leading to significantly reduced efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[4]
Q5: What is the role of the azide (B81097) group in this reagent?
A5: The azide group is a bioorthogonal handle. After successful PEGylation, the azide moiety can be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules like fluorophores, biotin, or drug payloads.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the selective N-terminal conjugation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect pH: The reaction pH is too low, leading to protonation of the N-terminal amine. | Optimize the reaction pH by performing a gradient from pH 6.5 to 7.5. |
| Inactive Reagent: The this compound has degraded due to improper storage or handling. | Use a fresh vial of the reagent. Store the reagent as recommended by the manufacturer, typically desiccated and at a low temperature. | |
| Presence of Competing Amines: The reaction buffer contains primary or secondary amines (e.g., Tris). | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[4] | |
| Steric Hindrance: The N-terminus of the protein is not accessible. | Consider denaturing and refolding the protein if its activity can be recovered. This is a more advanced approach and should be carefully considered. | |
| Poor Selectivity (Modification of Lysine Residues) | pH is too high: A higher pH deprotonates the lysine ε-amino groups, making them reactive. | Lower the reaction pH. A pH below 7.5 is generally recommended to maintain selectivity.[7] |
| Prolonged Reaction Time: Extended reaction times can lead to the slow modification of less reactive sites. | Optimize the reaction time by performing a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours). | |
| High Reagent Molar Excess: A large excess of the PEG reagent can drive the reaction towards less specific modifications. | Reduce the molar ratio of this compound to the protein. Start with a 5 to 10-fold molar excess and titrate down. | |
| Precipitation of Protein During Reaction | Change in Protein Solubility: The addition of the PEG reagent, which may be dissolved in an organic solvent like DMSO, can affect protein stability. | Minimize the volume of organic solvent added to the reaction. Ensure the final concentration of the organic solvent is low (typically <5%). |
| pH-Induced Precipitation: The reaction pH is close to the isoelectric point (pI) of the protein. | Adjust the reaction pH to be at least one pH unit away from the protein's pI. | |
| Difficulty in Purifying the Conjugated Protein | Similar Properties of Starting Material and Product: The PEGylated and un-PEGylated protein may have similar chromatographic profiles. | Utilize a purification method that separates based on size, such as size-exclusion chromatography (SEC), as PEGylation increases the hydrodynamic radius of the protein.[3][8] Ion-exchange chromatography can also be effective if the PEGylation alters the overall charge of the protein. |
Experimental Protocols
General Protocol for N-terminal this compound Conjugation
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.
-
Ensure the buffer pH is adjusted to the desired value (start with pH 7.0).
-
-
Reagent Preparation:
-
Dissolve the this compound in a compatible organic solvent (e.g., DMSO) to create a 10-100 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 10-fold molar excess is recommended.
-
Incubate the reaction at room temperature or 4°C with gentle mixing. Reaction times can range from 1 to 24 hours.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove excess PEG reagent and purify the conjugated protein using size-exclusion chromatography (SEC) or another suitable chromatography method.
-
-
Analysis:
Protocol for pH Optimization
-
Prepare a series of small-scale reactions in parallel.
-
Adjust the pH of the protein solution to different values within the desired range (e.g., 6.5, 6.8, 7.0, 7.2, 7.5).
-
Initiate the conjugation reaction in each tube with the same molar excess of this compound.
-
Incubate for a fixed amount of time (e.g., 4 hours).
-
Analyze the products from each reaction by SDS-PAGE or mass spectrometry to determine the optimal pH for selective N-terminal modification.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 5. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize steric hindrance with Azide-PEG8-alcohol
Welcome to the technical support center for Azide-PEG8-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments, with a focus on minimizing steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is showing low yield. What are the common causes related to steric hindrance?
A1: Low yields in CuAAC reactions involving PEGylated compounds like this compound can often be attributed to steric hindrance. The flexible PEG chain, while enhancing solubility, can sterically shield the terminal azide (B81097) group, making it less accessible to the alkyne. Additionally, if the alkyne-containing molecule is also bulky, this further exacerbates the steric challenge.[1][2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically adjust the temperature, solvent, and reaction time.
-
Select an Appropriate Ligand: The use of a copper-chelating ligand is crucial.
-
Consider a Longer Linker: If possible, using a starting material with a longer linker on the alkyne partner can increase the distance between the bulky groups and the reactive sites.
Q2: How does the PEG chain length in this compound contribute to steric hindrance?
A2: The polyethylene (B3416737) glycol (PEG) chain length can significantly influence the physical properties and reactivity of the molecule.[3][4] While a longer PEG chain can improve solubility and pharmacokinetic properties, it can also increase the hydrodynamic volume of the molecule, leading to greater steric hindrance around the reactive azide group.[5][6] However, the flexibility of the PEG chain can sometimes help to overcome steric barriers in reactions.[1] For this compound, the eight PEG units provide a balance of solubility and a manageable level of steric bulk.
Q3: What are the most effective ligands to overcome steric hindrance in CuAAC reactions with this compound?
A3: Copper-chelating ligands are essential for accelerating the CuAAC reaction and are particularly important when dealing with sterically hindered substrates.[7] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are highly effective ligands.[8][9] These ligands stabilize the Cu(I) oxidation state and increase the effective concentration of the catalyst, which can help to overcome the activation energy barrier imposed by steric hindrance.[10][11] Imidazole derivatives with flexible alkyl chains have also been shown to be efficient ligands for sterically demanding CuAAC reactions.[12]
Q4: Can adjusting the solvent and temperature improve my reaction efficiency?
A4: Yes, solvent and temperature are critical parameters for optimizing CuAAC reactions.
-
Solvent: A solvent system that solubilizes all reactants is crucial. For PEGylated molecules, mixtures of water with organic solvents like DMSO, t-BuOH, or DMF are often effective.[13][14][15] Deep eutectic solvents (DES) have also been shown to be effective for azide-alkyne cycloadditions.[16][17]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, excessively high temperatures can lead to degradation of reactants or products.[16] A systematic screening of temperatures (e.g., room temperature, 40°C, 60°C) is recommended. Microwave-assisted heating can also be a valuable tool to accelerate the reaction.[13][18]
Q5: Are there alternatives to the CuAAC reaction if steric hindrance remains a significant issue?
A5: Yes, if CuAAC proves to be inefficient due to steric hindrance, you can consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][19] SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[20] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst.[19] While generally slower than CuAAC, SPAAC is highly effective for sterically demanding conjugations and avoids the potential cytotoxicity of a copper catalyst.[10][19][21]
Q6: I suspect side reactions are occurring. What are the common side reactions with this compound and how can I avoid them?
A6: The primary reactive group in this compound is the azide. A common side reaction is the reduction of the azide to an amine, especially in the presence of reducing agents like dithiothreitol (B142953) (DTT) or phosphines.[22] To avoid this, ensure that your reaction components are free from such reducing agents. If a reducing agent is necessary for other parts of your molecule (e.g., to reduce disulfide bonds in a protein), consider a protection strategy for the azide or perform the reduction and conjugation steps sequentially with purification in between.
Another potential issue in CuAAC is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can be minimized by using a slight excess of a reducing agent like sodium ascorbate (B8700270) and by working under an inert atmosphere.[11]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive catalyst (Cu(II) form) | Degas solvents thoroughly; use fresh sodium ascorbate; work under an inert atmosphere.[14] |
| Poor reagent quality | Verify the purity and integrity of this compound and the alkyne via analytical methods. | |
| Steric hindrance | Increase reaction temperature; prolong reaction time; consider a longer PEG linker if possible.[14] | |
| Low product yield with starting material remaining | Suboptimal reaction conditions | Systematically screen solvents, temperature, and reaction time. |
| Insufficient catalyst or ligand | Increase the concentration of the copper source and ligand. | |
| Reversible reaction or product degradation | Monitor the reaction progress over time to identify the optimal endpoint. | |
| Formation of multiple products | Side reactions (e.g., Glaser coupling) | Use a slight excess of sodium ascorbate and degas solvents. |
| Reaction with other functional groups | If your molecule has other reactive groups, consider using protecting groups.[23][24] | |
| Difficulty in product purification | Similar solubility of product and starting materials | Consider alternative purification methods like dialysis, size exclusion chromatography, or preparative HPLC.[14] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and your alkyne-containing molecule (1.1 equivalents) in a suitable degassed solvent (e.g., DMSO/H₂O mixture).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
Sodium ascorbate in water.
-
A suitable copper-chelating ligand (e.g., THPTA) in water.
-
-
-
Reaction Setup:
-
In a clean reaction vessel, add the solution of your azide and alkyne.
-
To this mixture, add the ligand solution followed by the CuSO₄ solution. The order of addition is important to pre-form the copper-ligand complex.[14]
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at the desired temperature (start with room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Once the reaction is complete, purify the product using a suitable method such as preparative HPLC, size exclusion chromatography, or precipitation.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and your strained alkyne (e.g., DBCO- or BCN-containing molecule, 1.1-1.5 equivalents) in a suitable solvent (e.g., PBS, DMSO, or a mixture).
-
-
Reaction Setup:
-
Combine the solutions of the azide and the strained alkyne in a reaction vessel.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. SPAAC reactions are typically slower than CuAAC, so allow for sufficient reaction time (can range from 1 to 24 hours).
-
Monitor the reaction progress by LC-MS or TLC.
-
Purify the final conjugate using an appropriate chromatographic technique.
-
Visualizations
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of a flexible alkyl chain on a ligand for CuAAC reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01797B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Click chemistry - Wikipedia [en.wikipedia.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. jocpr.com [jocpr.com]
- 24. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
Characterization of Azide-PEG8-alcohol Conjugates: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polyethylene (B3416737) glycol (PEG) linkers is critical in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Azide-PEG8-alcohol, a discrete PEG (dPEG®) linker, offers a defined chain length, ensuring batch-to-batch consistency and simplifying analysis compared to traditional polydisperse PEG reagents. This guide provides a comparative overview of the primary analytical techniques for characterizing this compound, with a focus on mass spectrometry and its alternatives.
Executive Summary
Mass spectrometry (MS) stands out as a primary tool for the definitive identification and purity assessment of this compound, offering precise molecular weight determination. Nuclear Magnetic Resonance (NMR) spectroscopy complements MS by providing detailed structural confirmation and is particularly effective for quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a valuable method for purity analysis and separation of impurities. The choice of technique depends on the specific analytical need, with a combination of these methods providing the most comprehensive characterization.
Comparison of Analytical Techniques
The following table summarizes the performance of mass spectrometry, NMR, and HPLC for the characterization of this compound.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Weight Confirmation | Structural Elucidation & Purity | Purity & Impurity Profiling |
| Sample Requirement | Low (picomole to femtomole) | High (milligram) | Moderate (microgram) |
| Resolution | High to Very High | Moderate | High |
| Quantification | Relative (can be quantitative with standards) | Absolute (qNMR) | Relative and Absolute (with standards) |
| Throughput | High | Low to Moderate | High |
| Key Advantage | Unambiguous mass determination.[1] | Detailed structural information.[1] | Excellent for separating impurities.[] |
| Limitations | May not distinguish isomers. | Lower sensitivity than MS. | Does not provide structural information directly.[] |
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound, confirming its identity. As a discrete PEG, it yields a much simpler and cleaner mass spectrum compared to polydisperse PEGs, which show a distribution of different chain lengths.[3]
Expected Mass Spectrum:
For this compound (C₁₆H₃₃N₃O₈, Molecular Weight: 395.45 g/mol ), the expected ions in the mass spectrum would be adducts of the intact molecule. Common adducts observed with PEG compounds are sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
[M+Na]⁺: 395.45 + 22.99 = 418.44 m/z
-
[M+H]⁺: 395.45 + 1.01 = 396.46 m/z
-
[M+K]⁺: 395.45 + 39.10 = 434.55 m/z
High-resolution mass spectrometry would allow for the confirmation of the elemental composition through the accurate mass measurement and isotopic pattern.
Experimental Workflow for Mass Spectrometry
Caption: Workflow for MS analysis of this compound.
Alternative Characterization Methods
While mass spectrometry is excellent for molecular weight determination, a comprehensive characterization often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is routinely used to confirm the structure of this compound and to assess its purity.[1] By integrating the signals corresponding to the protons of the PEG backbone and the end groups, the structure and purity can be verified. Quantitative NMR (qNMR) can also be used for accurate concentration determination.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and separating it from potential impurities, such as starting materials or by-products from the synthesis. Due to the lack of a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed.[3]
Experimental Protocols
Mass Spectrometry (MALDI-TOF)
-
Sample Preparation :
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a matrix solution of 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.
-
Prepare a cationizing agent solution of 1 mg/mL sodium trifluoroacetate (B77799) (NaTFA) in water.
-
-
Spotting :
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
To this spot, add 1 µL of the sample solution and 1 µL of the cationizing agent solution.
-
Allow the spot to air dry completely.
-
-
MS Acquisition :
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Acquire data in the m/z range of 200-1000.
-
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis :
-
The large signal from the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) is expected around 3.6 ppm.
-
Signals corresponding to the protons adjacent to the azide (B81097) and alcohol functionalities will appear at distinct chemical shifts, allowing for structural confirmation.
-
Reversed-Phase HPLC (RP-HPLC)
-
System : HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a Charged Aerosol Detector (CAD).
-
Mobile Phase :
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient :
-
Start with a low percentage of mobile phase B (e.g., 10-20%).
-
Run a linear gradient to a high percentage of mobile phase B (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL of a 1 mg/mL sample solution.
-
Detection : Monitor the output with the CAD. The purity is determined by the relative peak area of the main component.
Conclusion
A multi-technique approach is recommended for the comprehensive characterization of this compound conjugates. Mass spectrometry provides unequivocal molecular weight confirmation, while NMR offers detailed structural verification and quantification. HPLC is an excellent tool for purity assessment and the detection of non-PEGylated impurities. Together, these methods provide the necessary data to ensure the quality and consistency of these critical reagents in drug development and bioconjugation applications.
References
Longer PEG Chains in Bioconjugation: A Trade-Off Between Physical Properties and Reaction Efficiency
A detailed comparison of Azide-PEG8-alcohol and its shorter-chain counterparts reveals a critical trade-off between the beneficial physicochemical properties conferred by longer polyethylene (B3416737) glycol (PEG) linkers and a potential decrease in bioconjugation efficiency due to steric hindrance. While longer PEG chains, such as that in this compound, enhance the solubility, stability, and in vivo circulation half-life of conjugated molecules, shorter PEG linkers may offer advantages in the kinetics and overall yield of the conjugation reaction itself.
The selection of an appropriate PEG linker is a crucial step in the development of bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins. The length of the PEG chain influences several key parameters of the final conjugate, including its hydrodynamic radius, immunogenicity, and solubility. Longer PEG chains generally lead to a more pronounced effect on these properties.
However, the efficiency of the conjugation reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can be influenced by the length of the PEG linker. Longer PEG chains can create steric hindrance, which may impede the access of the reactive azide (B81097) group to its alkyne binding partner, potentially slowing down the reaction rate and reducing the overall yield of the conjugated product.
Performance Comparison: this compound vs. Shorter PEG Linkers
While direct head-to-head quantitative studies on the reaction efficiency of this compound versus a comprehensive set of shorter Azide-PEG-alcohols are not extensively available in published literature, the general principles of steric hindrance in bioconjugation suggest a trend. The following table summarizes the expected performance characteristics based on these principles and available data for similar systems.
| Feature | Azide-PEG2-Alcohol | Azide-PEG4-Alcohol | This compound |
| Molecular Weight | ~131.14 g/mol | ~219.24 g/mol | ~395.45 g/mol |
| Hydrophilicity/Solubility | Good | Very Good | Excellent |
| Steric Hindrance | Low | Moderate | Higher |
| Conjugation Reaction Rate | Potentially Faster | Intermediate | Potentially Slower |
| Potential Conjugation Yield | Potentially Higher | Intermediate | Potentially Lower |
| Flexibility of Conjugate | Lower | Moderate | Higher |
| In vivo Half-life Extension | Modest | Moderate | Significant |
Experimental Protocols
To empirically determine the optimal PEG linker for a specific application, a series of comparative experiments should be conducted. Below are detailed methodologies for key experiments to compare the efficiency of this compound with shorter PEG linkers.
Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This experiment aims to determine the reaction rate constants for the conjugation of different length Azide-PEG-alcohols to a model alkyne-containing molecule.
Materials:
-
Azide-PEG2-alcohol, Azide-PEG4-alcohol, this compound
-
A model alkyne-containing molecule (e.g., a fluorescently tagged alkyne for easy detection)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessels (e.g., microcentrifuge tubes)
-
A method for monitoring the reaction progress (e.g., HPLC, fluorescence spectroscopy)
Procedure:
-
Prepare stock solutions of all reactants in PBS.
-
In a reaction vessel, combine the alkyne-containing molecule and the Azide-PEG-alcohol at equimolar concentrations.
-
Prepare a catalyst solution by pre-mixing CuSO₄ and THPTA.
-
Initiate the reaction by adding the catalyst solution and sodium ascorbate to the reaction mixture.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding EDTA).
-
Analyze the aliquots to determine the concentration of the product and remaining reactants.
-
Plot the concentration of the product over time and calculate the initial reaction rate.
-
Determine the rate constant for each Azide-PEG-alcohol linker.
Determination of Conjugation Yield
This experiment quantifies the final yield of the bioconjugate for each PEG linker length.
Materials:
-
The same materials as for the kinetic analysis.
-
A method for purifying the conjugate (e.g., size-exclusion chromatography).
-
A method for quantifying the purified conjugate (e.g., UV-Vis spectroscopy, protein assay).
Procedure:
-
Set up the CuAAC reactions as described above, using a defined molar ratio of reactants.
-
Allow the reactions to proceed to completion (e.g., overnight at room temperature).
-
Purify the resulting bioconjugate from unreacted starting materials and catalyst components.
-
Quantify the amount of purified conjugate.
-
Calculate the percentage yield for each Azide-PEG-alcohol linker by dividing the actual yield by the theoretical maximum yield.
Stability Analysis of the Resulting Conjugates
This experiment assesses the stability of the bond formed and the overall stability of the bioconjugate.
Materials:
-
Purified bioconjugates with different PEG linker lengths.
-
Physiological buffer (e.g., PBS at 37°C).
-
A method to analyze for degradation products over time (e.g., HPLC, SDS-PAGE).
Procedure:
-
Incubate the purified bioconjugates in the physiological buffer at 37°C.
-
At various time points, take aliquots of the incubation mixture.
-
Analyze the aliquots for the presence of the intact conjugate and any degradation products.
-
Determine the half-life of each conjugate under these conditions.
Visualizing the Bioconjugation Workflow
The following diagram illustrates a typical experimental workflow for comparing the efficiency of different Azide-PEG-alcohol linkers in a bioconjugation reaction.
Caption: Experimental workflow for comparing Azide-PEG linker efficiency.
This comprehensive approach allows researchers to make an informed decision on the most suitable Azide-PEG-alcohol linker for their specific bioconjugation needs, balancing the desired physicochemical properties with optimal reaction efficiency.
A Head-to-Head Comparison of Protein Modification Strategies: Azide-PEG8-alcohol vs. NHS-ester PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between two prevalent classes of polyethylene (B3416737) glycol (PEG) linkers for protein modification: the bioorthogonal Azide-PEG8-alcohol and the amine-reactive NHS-ester PEG linkers. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process for applications ranging from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
At a Glance: Key Differences and Applications
NHS-ester PEG linkers are a well-established and widely used class of reagents for protein modification.[1] They react efficiently with primary amines, most notably the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of the polypeptide chain, to form stable amide bonds.[2][3] This method is valued for its high reactivity and straightforward, one-step labeling process, making it a go-to choice for applications where random labeling of surface-exposed amines is acceptable and high yield is desired.[2][4]
This compound , on the other hand, offers a more nuanced, two-step approach to protein modification that leverages the power of "click chemistry".[5][6] The azide (B81097) group provides a bioorthogonal handle that does not react with native biological functionalities.[7] This allows for a highly specific and controlled conjugation to a protein that has been pre-functionalized with a complementary alkyne group.[7] The terminal alcohol on the PEG chain allows for further derivatization if needed. This strategy is ideal for applications requiring site-specific modification and the construction of complex biomolecular architectures.[2]
Quantitative Performance Comparison
The selection between these linkers often depends on the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired stability of the final conjugate. The following table summarizes key quantitative performance parameters for this compound and NHS-ester PEG linkers based on available data.
| Parameter | This compound (via CuAAC Click Chemistry) | NHS-ester PEG |
| Target Functional Group | Terminal Alkyne | Primary Amines (Lysine, N-terminus) |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | Amide |
| Typical Reaction pH | 4.0 - 8.0 | 7.0 - 9.0[2] |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 4 hours[8] |
| Typical Reaction Temperature | 25°C | 4 - 25°C[8] |
| Typical Yield | Very High (>95%) | High, but can be variable |
| Degree of Labeling (DOL) | Precisely controlled by stoichiometry | Can be controlled by molar excess, but may lead to heterogeneity[9] |
| Linkage Stability | Highly stable; resistant to hydrolysis and enzymatic cleavage | Stable amide bond, but susceptible to enzymatic cleavage |
Reaction Mechanisms and Experimental Workflow
The choice of linker dictates the overall workflow for protein modification. NHS-ester PEGylation is a direct, one-step process, while the use of this compound involves a two-step process of protein functionalization followed by click chemistry.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of CuAAC and SPAAC for Azide-PEG8-Alcohol Conjugation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized this field by providing reactions that are high in yield, stereospecific, and create minimal byproducts.[1] Two of the most prominent click chemistry reactions for bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This guide provides a detailed comparative analysis of these two methods for the conjugation of Azide-PEG8-alcohol, a common linker in bioconjugation and drug development.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[4][5] |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[4] The reaction rate is less affected by the steric bulk of the azide.[4] | Slower than CuAAC, with the rate being highly dependent on the structure of the cyclooctyne and azide.[4][6] Can be significantly slower with sterically demanding cyclooctynes.[4] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[2][7] The use of ligands can help to mitigate this toxicity.[2] | Excellent biocompatibility as it is a catalyst-free reaction, making it ideal for in vivo and live-cell applications.[8][9] |
| Reaction Conditions | Requires a copper(I) source (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA, TBTA).[10][11] The reaction is typically performed in aqueous buffers and is tolerant of a wide pH range (4-12).[12] | Does not require any catalyst.[5] The reaction proceeds efficiently in aqueous buffers under physiological conditions.[13] |
| Reactant Partners | This compound + Terminal Alkyne -functionalized molecule | This compound + Strained Cyclooctyne (e.g., BCN, DBCO)-functionalized molecule |
| Yield | Generally high to quantitative under optimized conditions.[8][14] | Can achieve high to quantitative yields.[8][15] |
| Cost | Reagents such as terminal alkynes, copper salts, and ligands are generally less expensive.[8] | Strained cyclooctynes can be significantly more expensive than terminal alkynes.[8] |
Reaction Mechanisms and Experimental Workflows
To visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Experimental Protocols
The following are representative protocols for the conjugation of this compound using CuAAC and SPAAC. These protocols are intended as a starting point and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from established procedures for CuAAC bioconjugation.[7][10]
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to the desired final concentration (e.g., 1 mM).
-
Add the alkyne-functionalized molecule to a final concentration of 1.2-2 equivalents relative to the azide.
-
Add the THPTA or TBTA ligand to a final concentration of 5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10 mM.
-
Adjust the final volume with PBS buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.[14]
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS.
-
Once the reaction is complete, the conjugated product can be purified using methods like size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is based on general procedures for SPAAC using DBCO or BCN reagents.[13][15]
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the DBCO- or BCN-functionalized molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to the desired final concentration (e.g., 1 mM).
-
Add the DBCO- or BCN-functionalized molecule to a final concentration of 1.2-2 equivalents relative to the azide.
-
Adjust the final volume with PBS buffer. The final concentration of DMSO should be kept below 5-10% to maintain the stability of biomolecules, if applicable.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reactants.[13] For some highly reactive cyclooctynes, reactions can reach completion in a shorter time frame.[8] The reaction can also be incubated at 4°C for overnight reactions.[13]
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS.
-
Once the reaction is complete, the conjugated product can be purified using standard chromatography techniques to remove any unreacted starting materials.
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.
-
For in vitro applications where reaction speed and cost are primary concerns, and the potential for copper-induced side reactions is minimal or can be mitigated, CuAAC is often the preferred method . It generally offers faster kinetics and utilizes less expensive reagents.[4][8] A comparative proteomics study has suggested that CuAAC may have higher labeling efficiency and specificity in vitro.[4]
-
For in vivo studies, live-cell imaging, and applications involving sensitive biomolecules , the biocompatibility of SPAAC makes it the superior choice .[9] The absence of a cytotoxic copper catalyst is a significant advantage in these contexts.[8][9]
Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, the nature of the molecules being conjugated, and the required purity and biological activity of the final product. Researchers should consider performing small-scale pilot reactions to determine the optimal conditions for their specific system.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. glenresearch.com [glenresearch.com]
- 15. broadpharm.com [broadpharm.com]
A Comparative Guide to the Stability of Azide-PEG8-alcohol Conjugates in Biological Buffers
For researchers and drug development professionals, the stability of linker molecules is a critical factor influencing the efficacy and safety of bioconjugates. Azide-PEG8-alcohol is a heterobifunctional linker featuring a terminal azide (B81097) group for "click" chemistry and a hydroxyl group for further functionalization. The eight-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides spatial separation between conjugated molecules. This guide offers an objective comparison of the stability of the azide functional group within such PEG linkers in various biological buffers and contrasts it with other common bioconjugation chemistries.
Comparative Stability of Bioconjugation Linkers
The stability of a linker is paramount for ensuring that a conjugated payload (e.g., a drug, dye, or protein) remains attached to its target biomolecule until it reaches its destination. The azide group is known for its high stability under most physiological and chemical conditions, making it a reliable choice for bioconjugation.[1] However, its stability can be influenced by factors such as pH, temperature, and the presence of reducing agents.
The following table summarizes the stability of the azide functional group compared to other common linkers used in bioconjugation.
| Linker Functional Group | Linkage Formed | Stability Rating | Key Considerations |
| Azide (-N₃) | Triazole (via Click Chemistry) | High | Generally stable between pH 4-12; can be reduced by strong reducing agents like DTT.[2] Avoid prolonged exposure to light and heat.[2] |
| Maleimide | Thioether | Moderate | The resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction, especially in the presence of thiols like glutathione, leading to deconjugation.[3][4][5] Ring hydrolysis can increase stability.[3] |
| Haloacetamide (e.g., Bromoacetamide) | Thioether | High | Forms a stable carbon-sulfur bond that is less susceptible to exchange reactions with endogenous thiols compared to maleimides.[6] |
| Pyridyl Disulfide | Disulfide | Low (Reversible) | Designed for cleavable conjugation; linkage is reversible through disulfide exchange with other thiols in reducing environments.[5] |
Factors Influencing this compound Stability
The stability of an this compound conjugate is primarily dependent on the integrity of the azide group and the PEG chain.
-
pH: The azide group is generally stable in a pH range of 4-12.[2] However, acidic conditions can lead to the formation of hydrazoic acid, which is volatile and toxic.[7] Most biological buffers (e.g., PBS, HEPES) fall within a safe and optimal pH range of 6.0-8.0.[2]
-
Temperature: Increased temperature can accelerate the degradation of azide compounds.[2] Kinetic studies on sodium azide have shown a half-life of 12 days at 0°C, which decreases to 4.5 days at 20°C in biological samples.[8] For long-term storage, temperatures of -20°C or below are recommended.[2]
-
Reducing Agents: The azide group can be reduced to an amine by agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[2] It is crucial to avoid these reagents in buffers if the azide needs to remain intact for subsequent conjugation.
-
Enzymatic Degradation: The PEG linker itself is generally stable in aqueous solutions.[2] While very long PEG chains can be susceptible to enzymatic degradation, shorter chains like PEG8 are considered highly stable in biological media.[6] Studies on PEGylated peptides have shown that increasing the PEG chain length can enhance stability in serum.[9]
Experimental Protocol: Assessing Conjugate Stability in Human Plasma
This protocol outlines a general method for quantifying the stability of a bioconjugate, such as one formed using this compound, in a biologically relevant matrix like human plasma. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[6]
Objective: To determine the percentage of intact bioconjugate remaining after incubation in human plasma over a 48-hour period.
Materials:
-
Test bioconjugate (e.g., Protein-PEG8-Azide)
-
Human plasma (pooled, heparinized)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): A stable, structurally similar molecule
-
Protein precipitation solution (e.g., ACN with 1% FA)
-
3K MWCO spin columns for sample cleanup[10]
-
HPLC system with a reverse-phase column (e.g., C18)[]
-
Mass Spectrometer
Procedure:
-
Preparation:
-
Pre-warm a sufficient volume of human plasma to 37°C.
-
Prepare a stock solution of the test conjugate (1 mg/mL) in PBS.
-
Prepare a stock solution of the Internal Standard.
-
-
Incubation:
-
Spike the pre-warmed plasma with the test conjugate stock solution to a final concentration of 10 µM.
-
Gently mix and immediately take the T=0 time point sample.
-
Incubate the remaining plasma sample in a water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) of the plasma mixture at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Processing (for each time point):
-
To the 50 µL plasma aliquot, add 150 µL of ice-cold protein precipitation solution containing the Internal Standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.[6]
-
-
LC-MS Analysis:
-
Develop an LC-MS method capable of separating the intact conjugate from potential degradation products.[12]
-
Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the intact conjugate and the Internal Standard.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the test conjugate to the Internal Standard.
-
Normalize the results by setting the ratio at T=0 as 100%.
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Workflow Visualization
The following diagram illustrates the experimental workflow for assessing the stability of the this compound conjugate.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 12. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Spectroscopic Characterization of Azide-PEG8-alcohol Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) derivatives is paramount for ensuring the quality, efficacy, and safety of resulting conjugates. Azide-PEG8-alcohol, a heterobifunctional linker, is a critical component in bioconjugation, click chemistry, and drug delivery systems. Its defined chain length and terminal functional groups—an azide (B81097) for covalent attachment and a hydroxyl for further modification—necessitate rigorous analytical validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed structural information and quantitative assessment.
This guide provides a comprehensive comparison of NMR spectroscopy for the characterization of this compound with alternative analytical techniques. It includes detailed experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in their analytical workflow.
The Power of NMR for Characterizing this compound
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides an unparalleled level of structural detail at the atomic level. For a molecule like this compound, NMR is used to:
-
Confirm the Identity and Structure: Verify the presence of the azide and alcohol terminal groups and the repeating ethylene (B1197577) glycol units.
-
Determine Purity: Quantify the percentage of the desired product and identify any impurities or residual starting materials.[1]
-
Ascertain Molecular Weight: Although PEG chains can present challenges for exact molecular weight determination by NMR, it can be accurately estimated by comparing the integration of terminal group signals to the repeating monomer unit signals.[2][3]
-
Quantify Functionalization: Precisely determine the degree of substitution for both the azide and hydroxyl end-groups.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a cornerstone for the characterization of PEG derivatives, other techniques can provide complementary information. The table below offers a comparison of common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, purity, and degree of functionalization.[4][5] | Non-destructive, provides absolute quantification with an internal standard (qNMR), and offers rich structural information.[6][7][8][9] | Can be less sensitive for very high molecular weight polymers, and signal overlap can complicate analysis.[10] |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution and hydrodynamic volume.[3] | Excellent for determining polydispersity and average molecular weight. | Does not provide structural information about end groups and can be insensitive to small changes in molecular weight upon functionalization.[3] |
| Mass Spectrometry (MALDI-TOF, ESI) | Molecular weight of individual polymer chains.[3] | High mass accuracy and can identify different end-group functionalities. | Can be difficult to quantify mixtures, and fragmentation can complicate spectral interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., azide, hydroxyl).[11] | Fast and sensitive to specific functional groups. | Provides limited structural information and is not inherently quantitative. |
Quantitative NMR (qNMR) Data for this compound
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity and concentration of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[6][7][8][9]
¹H NMR (400 MHz, CDCl₃) Spectral Data of this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| -CH₂-N₃ | 3.38 | Triplet | 2H |
| -O-CH₂-CH₂-O- (PEG backbone) | 3.64 | Broad singlet | ~32H |
| -CH₂-OH | 3.72 | Triplet | 2H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR (100 MHz, CDCl₃) Spectral Data of this compound
| Assignment | Chemical Shift (δ, ppm) |
| -CH₂-N₃ | 50.6 |
| -CH₂-OH | 61.7 |
| -O-CH₂-CH₂-O- (PEG backbone) | 70.0 - 72.6 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample. For qNMR, also accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Solvent Addition: Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). DMSO-d₆ can be particularly useful for observing hydroxyl protons, which appear as a sharp, non-exchangeable peak around 4.56 ppm.[12]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): For quantitative results, a long relaxation delay is crucial to ensure full relaxation of all protons. This should be at least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for qNMR).
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for qNMR).
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is typically sufficient.
-
Number of Scans (ns): A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals corresponding to the azide-terminated methylene (B1212753) protons, the alcohol-terminated methylene protons, and the repeating ethylene glycol units. For qNMR, also integrate a well-resolved signal from the internal standard.
-
Purity Calculation (qNMR): The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for NMR characterization and a conceptual representation of how this compound is utilized in a typical bioconjugation reaction.
Caption: Experimental workflow for NMR characterization.
Caption: this compound in a click chemistry reaction.
By adhering to rigorous analytical protocols and leveraging the power of NMR spectroscopy, researchers can ensure the quality and consistency of their this compound derivatives, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Unveiling the Impact of PEG-Azide Chain Length on Protein In Vivo Half-Life: A Comparative Guide
For researchers, scientists, and professionals in drug development, optimizing the in vivo half-life of therapeutic proteins is a critical step in enhancing their efficacy and patient compliance. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to achieve this. This guide provides an objective comparison of how different lengths of PEG-azides, when conjugated to a protein, affect its circulation time in the body. The data presented is supported by experimental findings from peer-reviewed studies.
The principle behind PEGylation's success in extending a protein's half-life lies in the increased hydrodynamic radius of the modified protein. This larger size reduces the rate of renal clearance, a primary route of elimination for smaller proteins. Furthermore, the PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity. The choice of PEG length is a crucial parameter, as it directly correlates with the extent of these effects.
Comparative Analysis of In Vivo Half-Life
The following table summarizes experimental data from studies that have investigated the effect of different PEG-azide chain lengths on the in vivo half-life of proteins. The data clearly demonstrates a trend where a longer PEG chain results in a more significant extension of the protein's half-life.
| Protein | PEG-Azide Length (kDa) | Animal Model | Elimination Half-Life (t½) | Fold-Increase vs. Unmodified |
| Interferon β-1b | Unmodified | Rat | 1.1 h | - |
| 10 | Rat | 12.3 h | 11.2 | |
| 20 | Rat | 26.5 h | 24.1 | |
| 30 | Rat | 35.8 h | 32.5 | |
| 40 (linear) | Rat | 48.2 h | 43.8 | |
| 40 (branched) | Rat | 63.7 h | 57.9 | |
| Polypeptide HM-3 | Unmodified | Not specified | ~25 min | - |
| 5 | Not specified | - | - | |
| 10 | Not specified | - | - | |
| 20 | Not specified | Significantly prolonged | - | |
| rhTIMP-1 | Unmodified | Mouse | 1.1 h | - |
| 20 | Mouse | 28 h | 25.5[1] |
Note: The study on polypeptide HM-3 indicated that modification with 5 kDa and 10 kDa PEGs resulted in a decline in activity, while the 20 kDa PEGylated version showed a significantly prolonged half-life and retained activity[2]. Specific half-life values for the 5 and 10 kDa variants were not provided.
Experimental Workflows and Methodologies
To provide a comprehensive understanding of how the comparative data is generated, this section details the key experimental protocols involved.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the in vivo half-life of proteins PEGylated with different length PEG-azides.
Detailed Experimental Protocols
1. Site-Specific Incorporation of an Azide-Containing Amino Acid
To achieve site-specific PEGylation using click chemistry, a non-canonical amino acid containing an azide (B81097) group (e.g., azidohomoalanine, Aha) is incorporated into the protein of interest at a desired location.
-
Method: This is typically achieved using amber stop codon suppression technology in a suitable expression system (e.g., E. coli). A plasmid encoding the protein of interest with an amber codon (TAG) at the desired modification site is co-transformed with a plasmid encoding a cognate aminoacyl-tRNA synthetase/tRNA pair that is specific for the azide-containing amino acid.
-
Culture: The cells are cultured in a minimal medium supplemented with the azide-containing amino acid.
-
Purification: The expressed protein containing the azide group is then purified using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation
This "click chemistry" reaction forms a stable triazole linkage between the azide group on the protein and an alkyne-functionalized PEG.
-
Reagents:
-
Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Propargyl-activated PEG (PEG-alkyne) of desired molecular weight (e.g., 10, 20, 30, 40 kDa).
-
Copper(II) sulfate (B86663) (CuSO4).
-
A reducing agent to generate the active Cu(I) catalyst in situ (e.g., sodium ascorbate, dithiothreitol (B142953) - DTT).
-
A copper-chelating ligand to stabilize the Cu(I) catalyst and enhance reaction efficiency (e.g., tris(benzyltriazolylmethyl)amine - TBTA).
-
A denaturant such as SDS may be required for some proteins to expose the modification site.
-
-
Procedure:
-
The azide-containing protein is mixed with the PEG-alkyne (a molar ratio of approximately 2:1 PEG-alkyne to protein is often used).
-
The TBTA ligand is added, followed by CuSO4.
-
The reaction is initiated by the addition of the reducing agent (e.g., DTT or sodium ascorbate).
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 1-4 hours).
-
The reaction is monitored for completion using techniques like SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
-
Purification: The resulting PEGylated protein is purified from unreacted PEG and other reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
3. In Vivo Pharmacokinetic Study and Half-Life Determination
-
Animal Model: The study is typically conducted in rodents, such as rats or mice.
-
Administration: The unmodified and PEGylated proteins are administered intravenously (IV) to different groups of animals at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours). For the rhTIMP-1 study, blood was collected at alternating time points from two subgroups to avoid excessive blood withdrawal from a single mouse[1].
-
Quantification: The concentration of the human protein in the animal plasma is quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters are calculated. The elimination half-life (t½) is typically determined by fitting the data to a pharmacokinetic model, often a two-phase exponential decay model. This analysis reveals how long it takes for the concentration of the protein in the plasma to be reduced by half.
Conclusion
References
A Head-to-Head Comparison of Azide-PEG8-alcohol and Maleimide-PEG for Bioconjugation
Introduction
In the realm of drug development, diagnostics, and biological research, the covalent attachment of Polyethylene Glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone strategy. It is employed to enhance the therapeutic properties of proteins, peptides, and oligonucleotides by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.[1][2] The choice of conjugation chemistry is critical to the success of PEGylation, dictating the specificity, stability, and overall homogeneity of the final product.
This guide provides an objective, data-supported comparison between two prevalent bioconjugation chemistries: the thiol-reactive Maleimide-PEG and the bio-orthogonal Azide-PEG. We will delve into their reaction mechanisms, specificity, stability, and reaction conditions, providing researchers with the necessary information to select the optimal strategy for their specific application.
Reaction Mechanisms and Specificity
Maleimide-PEG: Thiol-Reactive Conjugation
Maleimide-PEG chemistry targets the sulfhydryl (thiol) groups of cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide (B117702) ring.[3] This forms a stable thioether bond, covalently linking the PEG molecule to the biomolecule.[2][]
Specificity: This reaction is highly selective for thiol groups within a pH range of 6.5 to 7.5.[5] At this pH, the reaction rate with thiols is approximately 1,000 times faster than with amines.[5] However, at pH values above 7.5, the maleimide group can lose its thiol selectivity and react competitively with primary amines, such as the side chain of lysine.[5]
Azide-PEG: Bio-orthogonal Click Chemistry
Azide-PEG utilizes one of the most prominent "click chemistry" reactions: the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a highly stable triazole ring.[6][7] For this conjugation to occur, the target biomolecule must first be functionalized with a complementary alkyne group. This can be achieved through genetic incorporation of unnatural amino acids or post-translational modification. The reaction itself can be performed in two primary ways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to regiospecifically produce the 1,4-disubstituted triazole.[8][9] It is known for its high efficiency and rapid reaction rates.[9][10] However, the copper catalyst can be cytotoxic and may cause degradation of sensitive proteins.[8][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) that reacts readily with the azide.[11][12] The absence of a metal catalyst makes SPAAC highly biocompatible, though it can exhibit slower kinetics than CuAAC.[6]
Specificity: The azide and alkyne functional groups are considered bio-orthogonal, meaning they are essentially inert to the vast array of functional groups present in biological systems, ensuring extremely high specificity.[13] However, some strained alkynes used in SPAAC have been shown to undergo side reactions with thiols.[8][14]
Comparative Analysis: Performance Metrics
The selection of a conjugation strategy hinges on several key performance indicators, including reaction speed, efficiency, and the stability of the final conjugate.
Data Presentation
The following tables summarize the key characteristics and performance of each conjugation chemistry.
| Feature | Maleimide-PEG Chemistry | Azide-PEG Chemistry (Click Chemistry) |
| Target Group | Thiol (Cysteine) | Alkyne (requires pre-functionalization) |
| Reaction Type | Michael Addition | 1,3-Dipolar Cycloaddition |
| Key Advantage | Reacts with native or engineered cysteines | Highly bio-orthogonal and specific |
| pH Range | 6.5 - 7.5 for thiol specificity[5] | Broad pH range, typically neutral |
| Catalyst | None | Cu(I) for CuAAC; None for SPAAC[11] |
| Reaction Speed | Rapid[3] | CuAAC: Very Rapid; SPAAC: Moderate to Rapid[6] |
| Typical Efficiency | High, often >80%[15] | Near-quantitative yields[9] |
| Reversibility | Potentially reversible (Retro-Michael)[16] | Irreversible[17] |
Table 1: Comparison of Reaction Characteristics for Maleimide-PEG and Azide-PEG.
| Linkage Type | Formed By | Stability Characteristic | Key Findings |
| Thioether | Maleimide-Thiol | Stable, but susceptible to degradation | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[15][16] In one study, less than 70% of a maleimide-PEG conjugate remained intact after 7 days at 37°C in the presence of 1 mM glutathione.[15][18] Thiazine (B8601807) rearrangement is a possible side-reaction with N-terminal cysteines.[3][19] |
| Triazole | Azide-Alkyne | Exceptionally Stable | The 1,2,3-triazole ring formed is chemically inert and stable towards redox reactions, hydrolysis, and enzymatic degradation, making the linkage essentially permanent.[17] |
Table 2: Stability of the Resulting Bioconjugate Linkage.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows for both bioconjugation strategies.
Caption: Mechanism of Maleimide-Thiol Conjugation.
Caption: Mechanism of Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental Workflow for Maleimide-PEG Conjugation.
Caption: Experimental Workflow for Azide-PEG (CuAAC) Conjugation.
Experimental Protocols
Protocol 1: Maleimide-PEG Conjugation to a Thiol-Containing Protein
This protocol is a general guideline for conjugating a Maleimide-PEG reagent to a protein with an available cysteine residue.
Materials:
-
Protein containing at least one free thiol group.
-
Maleimide-PEG (10- to 20-fold molar excess over the protein).[20]
-
Conjugation Buffer: Thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2.[20]
-
Optional: Reducing agent, e.g., TCEP (tris(2-carboxyethyl)phosphine).
-
Purification system (e.g., size exclusion chromatography column).
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[21] If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Reagent Preparation: Dissolve the Maleimide-PEG in the conjugation buffer immediately before use to minimize hydrolysis.
-
Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent is recommended as a starting point.[20]
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[20][22] Protect from light if using a fluorescently tagged PEG.
-
Purification: Remove excess, unreacted Maleimide-PEG and purify the PEGylated protein using size exclusion chromatography (SEC), dialysis, or another suitable chromatography method.[20]
Protocol 2: Azide-PEG Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the site-specific conjugation of an Azide-PEG to a protein that has been pre-functionalized with a terminal alkyne group.
Materials:
-
Alkyne-functionalized protein.
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium Ascorbate.
-
Optional: Copper-stabilizing ligand, e.g., Tris(benzyltriazolylmethyl)amine (TBTA).
-
Reaction Buffer: e.g., PBS, pH 7.4.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized protein in the reaction buffer.
-
Prepare stock solutions of Azide-PEG, CuSO₄, and Sodium Ascorbate in water or a suitable buffer. Prepare the Sodium Ascorbate solution fresh.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the alkyne-protein and Azide-PEG (typically using a 1.5 to 5-fold molar excess of the PEG).
-
Catalyst Addition: If using a ligand, add TBTA to the reaction mixture first. Subsequently, add the CuSO₄ solution followed by the freshly prepared Sodium Ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.[7] Typical final concentrations are 1 mM protein, 1.5-5 mM Azide-PEG, 1 mM CuSO₄, and 5 mM Sodium Ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, where the PEGylated protein will show a significant shift in molecular weight.
-
Purification: Purify the PEGylated protein from the catalyst and excess reagents using an appropriate method, such as SEC or affinity chromatography if the protein is tagged.
Conclusion and Recommendations
The choice between Azide-PEG and Maleimide-PEG bioconjugation hinges on the specific requirements of the application, including the nature of the biomolecule, the desired stability of the conjugate, and the biological environment in which it will be used.
Choose Maleimide-PEG when:
-
The target protein has a readily available and unique cysteine residue.
-
Extremely high stability and irreversibility are not critical, such as for therapeutics with a short-to-medium half-life.[18]
-
You wish to avoid the complexity of introducing an unnatural amino acid or a non-native functional group.
Choose Azide-PEG (Click Chemistry) when:
-
Site-specificity and controlled stoichiometry are paramount.[23]
-
The conjugate must be exceptionally stable and the linkage irreversible, which is crucial for long-term in vivo studies or diagnostics.
-
The biomolecule can be functionalized with an alkyne group without compromising its function.
-
The reaction needs to be performed in a complex biological milieu, leveraging the bio-orthogonality of the azide and alkyne groups (SPAAC is particularly suited for live-cell applications).[11]
Ultimately, click chemistry via Azide-PEG offers superior control, specificity, and stability, making it an increasingly preferred method for creating well-defined, homogeneous bioconjugates.[23] However, the well-established and procedurally simpler Maleimide-PEG chemistry remains a robust and valuable tool, particularly when leveraging native or engineered cysteine residues.
References
- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 17. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. confluore.com [confluore.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Azide-PEG8-Alcohol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Azide-PEG8-alcohol, ensuring the safety of laboratory personnel and compliance with regulations.
This compound, a bifunctional molecule utilized in bioconjugation and click chemistry, contains an azide (B81097) functional group. The azide moiety necessitates specific handling and disposal procedures due to its potential to form explosive compounds, particularly with certain metals. This document outlines the recommended procedures for the safe disposal of this compound, drawing from safety data sheets and established laboratory safety protocols for azide-containing compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough risk assessment must be conducted. All personnel involved must be familiar with the Safety Data Sheet (SDS) for this compound and receive training on the specific hazards associated with azides.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves should be inspected for integrity before each use.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases where dusts or aerosols may be generated, a properly fitted respirator is necessary.
All handling of this compound, especially during disposal procedures, should be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or aerosols.
Disposal Procedures
The primary hazard associated with the disposal of azide compounds is the formation of highly explosive heavy metal azides. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain without prior deactivation. Contact with lead or copper plumbing can lead to the accumulation of explosive metal azides.
The recommended method for the disposal of this compound is through chemical deactivation, followed by disposal as hazardous waste.
Chemical Deactivation of this compound
For dilute solutions of this compound (typically ≤5%), a common deactivation method involves reaction with nitrous acid, which converts the azide to non-hazardous nitrogen gas. This procedure must be performed with extreme caution in a chemical fume hood due to the evolution of toxic nitrogen oxides.
Experimental Protocol for Deactivation:
-
Preparation: In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and an addition funnel) placed within a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Acidification: Cool the solution in an ice bath and slowly add a 20% aqueous solution of sodium nitrite.
-
Neutralization: While stirring, slowly add a 20% aqueous solution of sulfuric acid. The addition should be gradual to control the rate of gas evolution. The order of addition is critical.
-
Completion Check: Continue stirring for at least one hour after the addition is complete. To ensure complete destruction of the azide, test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.
-
Neutralization for Disposal: After confirming the absence of azide, neutralize the solution with a suitable base (e.g., 6M sodium hydroxide) to a pH between 6 and 8.
-
Final Disposal: The neutralized, azide-free solution should be collected in a designated hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered contaminated. These items should be collected in a clearly labeled, sealed container and disposed of as hazardous waste according to institutional guidelines.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.
| Parameter | Value/Recommendation | Source |
| Concentration for Deactivation | ≤ 5% aqueous solution | General Azide Disposal Protocols |
| Sodium Nitrite Solution | 20% aqueous solution | Deactivation Protocol |
| Sulfuric Acid Solution | 20% aqueous solution | Deactivation Protocol |
| Reaction Time | Minimum 1 hour post-addition | Deactivation Protocol |
| Final pH for Disposal | 6 - 8 | Deactivation Protocol |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
